1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
tert-butyl 2-benzyl-2,6-diazaspiro[3.3]heptane-7-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)14-17(10-18-14)11-19(12-17)9-13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3 |
InChI Key |
VFWSLZMIAPYHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2(CN1)CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane in Modern Drug Discovery
Executive Summary
As modern drug discovery pivots toward complex three-dimensional architectures to escape the limitations of "flatland" chemistry, spirocyclic scaffolds have emerged as privileged structures. 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane is a highly versatile, orthogonally protected building block that serves as a conformationally restricted surrogate for traditional saturated heterocycles. This guide provides an in-depth analysis of its physicochemical properties, its mechanistic role as a bioisostere, and self-validating protocols for its implementation in synthetic workflows.
Physicochemical Profiling
Understanding the exact mass, formula, and structural parameters of a building block is the first step in ensuring high-fidelity synthetic planning. The dual-protected nature of this spirocycle allows for precise, step-wise functionalization of its two nitrogen atoms.
| Parameter | Value |
| Chemical Name | 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane |
| CAS Registry Number | 1167424-93-2[1] |
| Molecular Formula | C₁₇H₂₄N₂O₂[1] |
| Molecular Weight | 288.39 g/mol [1] |
| Core Scaffold | 2,6-diazaspiro[3.3]heptane |
| Protective Group 1 (Acid-Labile) | tert-Butyloxycarbonyl (Boc) |
| Protective Group 2 (Reducible) | Benzyl (Bn) |
| SMILES String | O=C(C1NCC12CN(CC3=CC=CC=C3)C2)OC(C)(C)C[1] |
Structural Significance in Drug Design
The Bioisosteric Replacement of Piperazine
The 2,6-diazaspiro[3.3]heptane core is widely recognized as a superior bioisostere for piperazine[2]. While piperazine is ubiquitous in medicinal chemistry, its conformational flexibility and flat topology often lead to suboptimal pharmacokinetic (PK) properties, including poor aqueous solubility and off-target promiscuity (such as hERG channel inhibition).
By replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane system, medicinal chemists introduce a rigid spiro-carbon that forces the molecule into a defined 3D vectorization. A landmark example of this is the optimization of the PARP inhibitor Olaparib; substituting its piperazine ring with a 2,6-diazaspiro[3.3]heptane surrogate significantly improved target selectivity and drastically reduced off-mechanism cytotoxicity[2]. Furthermore, this structural modification increases the Fraction of sp³ carbons (Fsp³), a metric strongly correlated with clinical success[3].
Application in Targeted Protein Degradation (PROTACs)
Beyond traditional small molecules, this spirocycle is a critical linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[4]. Functionalized derivatives, such as Pomalidomide-2,6-diazaspiro[3.3]heptane, are used as Cereblon (CRBN) E3 ligase ligands[5]. The rigid spirocyclic linker dictates the spatial distance and orientation between the E3 ligase and the target protein, which is a critical determinant of ternary complex formation and subsequent degradation efficiency[5].
Orthogonal Deprotection Workflows
The true synthetic value of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane lies in its orthogonal protection strategy. The Boc group is sensitive to strong acids, while the Benzyl group is sensitive to catalytic hydrogenolysis. This allows researchers to selectively unmask one nitrogen atom at a time for asymmetric bifunctionalization.
Orthogonal deprotection workflow of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane.
Protocol A: Selective Boc-Deprotection (Acidic Cleavage)
Causality: Trifluoroacetic acid (TFA) provides the necessary proton activity to protonate the carbamate oxygen, driving the elimination of isobutylene gas and carbon dioxide. Dichloromethane (DCM) is utilized as a non-coordinating solvent to stabilize the intermediate ionic species without interfering with the cleavage mechanism.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration under an inert nitrogen atmosphere.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Rationale: Lowering the temperature suppresses potential ring-opening side reactions driven by the high ring strain of the spiro[3.3] system.
-
Reagent Addition: Add TFA (10.0 eq) dropwise over 10 minutes to prevent localized exothermic spikes.
-
Propagation: Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 2 hours.
-
Quenching & Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Re-dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract, dry over anhydrous Na₂SO₄, and concentrate to yield the free base (6-Benzyl-2,6-diazaspiro[3.3]heptane).
Protocol B: Selective N-Debenzylation (Hydrogenolysis)
Causality: Palladium on carbon (Pd/C) facilitates the oxidative addition and subsequent reductive elimination required to cleave the benzylic C-N bond. The Boc carbamate is entirely stable to catalytic hydrogenation, ensuring absolute selectivity.
Step-by-Step Methodology:
-
Preparation: Dissolve the starting material (1.0 eq) in degassed Methanol (MeOH). Rationale: Degassing the solvent prevents catalyst poisoning and unwanted oxidation of the amine product.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a gentle stream of nitrogen to prevent auto-ignition of the dry catalyst in the presence of solvent vapors.
-
Atmosphere Exchange: Evacuate the reaction vessel and backfill with H₂ gas three times. Maintain the reaction under a balloon of H₂ (1 atm).
-
Propagation: Stir vigorously at room temperature for 12 hours.
-
Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite. Rationale: This removes the nano-particulate palladium catalyst, preventing heavy metal contamination which can cause false positives in downstream biological assays. Concentrate the filtrate to yield 1-Boc-2,6-diazaspiro[3.3]heptane.
Analytical Validation Checkpoints (Self-Validating System)
To ensure the integrity of the orthogonal deprotection, the protocols must be validated using mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Relying on visual reaction completion is insufficient for strained spirocycles.
| Compound State | Expected LC-MS[M+H]⁺ | Key ¹H-NMR Diagnostic Signals (CDCl₃) |
| Starting Material | m/z 289.39 | Strong singlet at ~1.4 ppm (9H, Boc).Multiplet at 7.2-7.4 ppm (5H, Phenyl).Singlet at ~3.6 ppm (2H, Benzylic CH₂). |
| Post-Protocol A (Boc Removed) | m/z 189.28 | Disappearance of the 1.4 ppm singlet.Retention of aromatic and benzylic signals. |
| Post-Protocol B (Bn Removed) | m/z 199.27 | Disappearance of the 7.2-7.4 ppm and 3.6 ppm signals.Retention of the 1.4 ppm singlet. |
Note: The highly symmetrical nature of the spiro[3.3]heptane core will present as distinct AB quartets or simplified multiplets for the ring protons (typically between 3.0 - 4.2 ppm) depending on the electronic withdrawing effects of the attached protecting groups.
References
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: RSC Publishing URL:[Link][2]
-
Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] Source: ResearchGate URL:[Link][3]
Sources
- 1. 1167424-93-2|1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane|BLD Pharm [bldpharm.com]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pomalidomide-2,6-diazaspiro 3.3 heptane ligand 95.0 [sigmaaldrich.com]
The Structural "Spiro Switch": A Technical Guide to 2,6-Diazaspiro[3.3]heptane Scaffolds
Executive Summary
In modern medicinal chemistry, the transition from "flatland" (
This guide provides a technical analysis of the scaffold's physicochemical profile, a validated synthetic protocol for its construction, and strategic insights for its deployment in lead optimization.
Part 1: The Structural Paradigm & Physicochemical Profiling
The primary utility of the 2,6-diazaspiro[3.3]heptane core lies in its ability to replace piperazine or piperidine rings while imparting distinct structural and electronic properties.
Structural Geometry and Exit Vectors
Unlike the chair conformation of piperazine, which presents substituents in a pseudo-equatorial/axial arrangement, the spiro[3.3]heptane system is rigid. The two azetidine rings are orthogonal to each other.
-
Linearity: The N–N axis is linear, similar to piperazine, but the distance between the nitrogen atoms is extended.
-
Twist: The exit vectors of the substituents are twisted by 90°, allowing access to different regions of the binding pocket.
Physicochemical Comparison (Data Table)
The following table summarizes the shift in properties when replacing a piperazine core with a 2,6-diazaspiro[3.3]heptane core in a representative drug-like context.
| Property | Piperazine Core | 2,6-Diazaspiro[3.3]heptane | Impact / Rationale |
| Hybridization ( | Moderate | High (1.0 for core) | Increases solubility; improves "escape from flatland." |
| N–N Distance | ~2.8–3.0 Å | ~4.1–4.3 Å | Extended reach; critical for spanning binding pockets. |
| Lipophilicity (LogD) | Baseline | Lower ( | Reduced lipophilicity due to lower molecular volume relative to surface area and polarity of the strained amines. |
| Basicity (pKa) | ~8.0–9.0 | ~9.5–10.5 | Increased basicity due to ring strain and lack of vicinal steric hindrance. |
| Metabolic Stability | Variable (N-oxidation/dealkylation) | High | Rigid structure hinders access to CYP450 active sites; no |
Decision Logic: When to Deploy
The following decision tree illustrates the logical flow for selecting this scaffold during Lead Optimization.
Figure 1: Decision logic for deploying the spiro scaffold. The critical "Go/No-Go" gate is the geometric fit of the extended N-N distance.
Part 2: Synthetic Architecture & Protocols
Synthesis of the 2,6-diazaspiro[3.3]heptane core is non-trivial due to the high ring strain. The most robust and scalable method, pioneered by the Carreira group and adapted by CROs, involves the cyclization of bis-electrophiles.
The "Double-Cyclization" Strategy
This protocol describes the synthesis of a differentially protected 2,6-diazaspiro[3.3]heptane. This allows for sequential functionalization of the two nitrogen atoms, a critical requirement for medicinal chemistry library generation.
Target Molecule: tert-Butyl 6-tosyl-2,6-diazaspiro[3.3]heptane-2-carboxylate.
Materials Required:
-
Precursor: 1,1-Bis(bromomethyl)cyclobutane derivatives or Pentaerythritol derivatives (specifically N-Boc-3,3-bis(bromomethyl)azetidine).
-
Reagents: p-Toluenesulfonamide (
), Potassium carbonate ( ), Tetrabutylammonium iodide (TBAI). -
Solvent: DMF (Anhydrous).
Step-by-Step Protocol:
-
Preparation of the Electrophile:
-
Start with N-Boc-3,3-bis(chloromethyl)azetidine (commercially available or synthesized from 3,3-bis(hydroxymethyl)azetidine).
-
Note: The choice of leaving group (Cl vs Br vs OTs) affects cyclization kinetics. Bromides are preferred for faster kinetics, but chlorides are more stable.
-
-
Spirocyclization (The Critical Step):
-
Setup: In a flame-dried round-bottom flask equipped with a condenser, dissolve N-Boc-3,3-bis(chloromethyl)azetidine (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Addition: Add p-toluenesulfonamide (1.1 equiv),
(4.0 equiv), and a catalytic amount of TBAI (0.1 equiv). -
Reaction: Heat the mixture to 110°C for 16–24 hours.
-
Mechanism:[3][4][5] The sulfonamide undergoes double nucleophilic substitution. The high temperature is required to overcome the entropic barrier of forming the second strained four-membered ring.
-
Monitoring: Monitor by LC-MS. The product is distinct due to the mass shift and change in retention time.
-
-
Work-up and Purification:
-
Cool to room temperature.[3] Pour into ice water/brine (1:1).
-
Extract with EtOAc (
). Wash combined organics with water ( ) to remove DMF, then brine. -
Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The spirocycle typically elutes later than the uncyclized impurities.
-
-
Deprotection (Orthogonal):
-
Route A (Remove Boc): Treat with TFA/DCM (1:4) at 0°C to expose the secondary amine for coupling.
-
Route B (Remove Tosyl): Treat with Mg powder in MeOH under sonication or Sodium Naphthalenide (harsher) to expose the other amine.
-
Synthetic Workflow Diagram
Figure 2: The synthetic pathway for constructing the differentially protected spiro scaffold.
Part 3: Medicinal Chemistry Case Studies
SOS1 Agonists (Rigidity & Potency)
In the development of SOS1 agonists, researchers replaced a flexible piperazine linker with the 2,6-diazaspiro[3.3]heptane.[2][4]
-
Result: A 3-fold improvement in binding affinity.
-
Mechanism: The spiro scaffold reduced the entropic penalty of binding.[4] The rigid structure pre-organized the molecule into the bioactive conformation, whereas the piperazine required energy to adopt the correct chair/boat conformer. Additionally, the increased basicity of the spiro-amine strengthened an ionic interaction with an aspartate residue (Asp887) in the protein pocket.[4]
GPR119 Agonists (The Geometric Limit)
Conversely, in GPR119 agonists, replacing a central piperazine with the spiro scaffold led to a loss of potency.[4][6]
-
Failure Analysis: The increased N–N distance (~1.3 Å longer) pushed the pharmacophores too far apart, disrupting critical hydrogen bonds.
-
Lesson: This scaffold is not a "drop-in" replacement. It is a vector-extending bioisostere. It works best when the binding pocket allows for (or requires) a slight extension or when the piperazine is acting as a solvent-exposed solubilizing group.
References
-
Burkhard, J. A., et al. (2008).[7] "2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions." Organic Letters, 10(16), 3525–3526.[7]
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Structural Surrogates for Piperazines." Journal of Organic Chemistry, 75(24), 8701–8704.
-
Waman, Y., et al. (2019).[8] "Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes." Organic Letters, 21(9), 3327–3331.
-
Barnes-Seeman, D., et al. (2013). "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a LogD Lowering Twist."[4] ACS Medicinal Chemistry Letters, 4(6), 514–516.
-
Hamza, D., et al. (2007).[3] "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." Synlett, 2007(16), 2584–2586.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Solubility profile of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane in organic solvents
This guide provides an in-depth technical analysis of the solubility profile for 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane (systematically tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate).
Executive Summary & Chemical Identity
Compound: tert-Butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
CAS: 1041026-70-3 (Generic 2,6-core reference)
Molecular Formula: C
Core Insight: This scaffold is a rigid, saturated bioisostere of piperazine. Its solubility is governed by the conflict between the highly lipophilic protecting groups (Boc, Benzyl) and the compact, strained spirocyclic core (
Theoretical & Empirical Solubility Profile
The following data categorizes solubility based on the "Like Dissolves Like" principle, refined by the specific interaction of the carbamate (Boc) and tertiary amine (Benzyl-N) moieties.
Solubility Matrix (Free Base)
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary choice for synthesis and extraction. The lipophilic Boc/Bn groups interact favorably with DCM; no hydrogen bond donor conflicts. |
| Polar Aprotic | THF, DMF, DMSO, Ethyl Acetate | High (>50 mg/mL) | THF is the standard reaction solvent (e.g., for lithiation or coupling). EtOAc is the standard eluent for silica chromatography (typically 10-50% in hexanes). |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble, but temperature-dependent. Used primarily for hydrogenation (Bn removal) or salt formation. Risk: Transesterification of Boc group is negligible under neutral conditions but possible with strong heating/base. |
| Ethers | Diethyl Ether, MTBE | Moderate | Good solubility for the free base. Often used to precipitate salts of the amine (e.g., oxalate or HCl salts are insoluble here). |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Low to Moderate | The rigid polar core reduces solubility compared to linear aliphatic amines. Often acts as an anti-solvent to induce crystallization or oiling out. |
| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | The hydrophobic burden of the Benzyl and tert-butyl groups overwhelms the polar nitrogens. Solubility increases significantly at pH < 4 (protonation of N-6). |
Critical Phase Behavior
-
Oiling Out: This compound is prone to "oiling out" rather than crystallizing during evaporation from mixed solvents (e.g., EtOAc/Hexane).
-
Salt Formation: The N-6 nitrogen is basic (
). Treating an ethereal solution of the free base with Oxalic acid or HCl usually results in immediate precipitation of the salt.
Self-Validating Solubility Determination Protocol
Do not rely on literature values alone. Batch-to-batch variation (polymorphism, purity) requires empirical validation. Use this Gravimetric Saturation Protocol .
Workflow Diagram (DOT)
Caption: Gravimetric workflow for determining precise solubility limits. Ensure temperature control (25°C) for reproducibility.
Step-by-Step Methodology
-
Preparation: Place 50 mg of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane into a tared 1.5 mL HPLC vial.
-
Saturation: Add the solvent in 100 µL increments, vortexing for 30 seconds and sonicating for 1 minute between additions.
-
Endpoint:
-
High Solubility: If 50 mg dissolves in <500 µL, solubility is >100 mg/mL.
-
Saturation: If solid remains after 1 mL, proceed to gravimetric analysis.
-
-
Gravimetric Analysis: Centrifuge the saturated suspension. Transfer 500 µL of supernatant to a pre-weighed vial. Evaporate solvent under Nitrogen. Weigh the residue.
Application Context: Solvent Selection for Reactions
The solubility profile dictates the solvent choice for downstream functionalization.
| Reaction Type | Recommended Solvent | Rationale |
| N-Debenzylation (Hydrogenation) | Methanol or Ethanol | High solubility of substrate; H2 gas solubility is adequate. The catalyst (Pd/C) is easily suspended. Note: Add 1 eq. HCl or AcOH to accelerate if kinetics are slow. |
| N-Boc Deprotection | DCM (+ TFA) | The standard. The substrate is highly soluble in DCM. TFA induces polarity, but the trifluoroacetate salt usually remains soluble or oils out (does not precipitate cleanly like HCl salts in ether). |
| Spiro-Coupling (SN2/Amide) | DMF or DMAc | For reactions requiring elevated temperatures (>80°C) or inorganic bases (K2CO3). The spiro-amine is fully soluble, preventing aggregate formation. |
| Lithiation (if applicable) | THF (Anhydrous) | Essential for cryogenic reactions. The compound remains soluble at -78°C in THF, unlike in diethyl ether where it may precipitate. |
Troubleshooting & Purification Strategy
The "Oiling Out" Phenomenon
Spirocyclic carbamates often form supersaturated oils rather than crystals due to the lack of rotatable bonds (high rigidity) interfering with lattice packing.
Solution:
-
Solvent Swap: If oiling out occurs in EtOAc/Hexane, switch to DCM/MeOH (95:5) for chromatography.
-
Salt Formation: Convert the oil to a solid by dissolving in Et2O and adding Oxalic acid (1.0 eq in MeOH). The Oxalate salt is almost always a crystalline solid, easy to filter and purify.
Chromatographic Behavior[2][3][4]
-
Stationary Phase: Silica Gel (Standard).
-
TLC Visualization: UV (Benzyl group absorbs at 254 nm); Ninhydrin (weak/negative due to tertiary amines/carbamate); Iodine stain (active).
-
Eluent:
-
Standard: 20%
50% Ethyl Acetate in Hexanes. -
Rf Value: Typically 0.3–0.5 in 1:1 EtOAc/Hexane.
-
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes. Organic Letters, 12(9), 1944–1947.
-
Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 49(48), 8900-8935.
-
PubChem Compound Summary. (2025). tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.[2][3] National Center for Biotechnology Information.
-
Ding, X., et al. (2012). Scalable Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives. Journal of Organic Chemistry, 77(2), 1189-1195.
Sources
1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane: The "Stretched" Bioisostere Guide
The following guide details the technical profile, bioisosteric utility, and experimental application of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane , a critical building block in modern medicinal chemistry.
Executive Summary: Escaping Flatland
In the pursuit of novel IP space and improved physicochemical properties, medicinal chemists have increasingly moved away from flat, sp
1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane (CAS: 1041026-55-4) is the "linchpin" reagent for accessing this scaffold. Its orthogonal protecting group strategy (acid-labile Boc vs. hydrogenolysis-labile Benzyl) allows for the precise, sequential introduction of substituents at opposite ends of the spirocyclic core, enabling the synthesis of non-symmetrical, bifunctional ligands.
Key Technical Advantages[1]
-
Vector Elongation: Increases the N–N distance by ~1.3 Å compared to piperazine, probing new binding pocket depth.
-
Lipophilicity Modulation: typically lowers LogD by ~1.0 unit, improving solubility.
-
Metabolic Stability: Removes common oxidative "hotspots" found in piperazines (e.g.,
-carbon oxidation). -
Rigidity: Constrains the exit vectors to a precise geometry, reducing the entropic penalty of binding.
Bioisosteric Mechanics: Piperazine vs. 2,6-Diazaspiro[3.3]heptane[2][3][4]
The substitution of a piperazine ring with a 2,6-diazaspiro[3.3]heptane core is not a simple 1:1 swap; it is a geometric expansion.
Geometric & Electronic Comparison
| Property | Piperazine (Chair) | 2,6-Diazaspiro[3.3]heptane | Impact on Drug Design |
| N–N Distance | ~2.8 – 2.9 Å | ~4.1 – 4.2 Å | "Stretches" the molecule; reaches deeper interactions. |
| Exit Vector Angle | ~180° (Parallel) | 180° (Linear) | Maintains linearity but with a 90° twist between rings. |
| Hybridization | sp | sp | Reduces conformational entropy; rigidifies linker. |
| Basicity (pKa) | ~8.0 – 9.0 | ~9.5 – 10.5 | Increased basicity due to ring strain (s-character modulation). |
| Lipophilicity | Baseline | Lower (ΔLogD ≈ -1.[1]0) | Improves aqueous solubility and lowers clearance risk. |
Visualization of the "Stretch" Effect
The following diagram illustrates the geometric shift when transitioning from a piperazine to the spirocyclic core.
Figure 1: Geometric and physicochemical shift upon replacing piperazine with 2,6-diazaspiro[3.3]heptane.
Strategic Synthesis & Orthogonal Utility
The utility of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane lies in its ability to be selectively deprotected. This allows researchers to build "Left-Hand Side" (LHS) and "Right-Hand Side" (RHS) pharmacophores sequentially.
Synthesis of the Building Block
While often purchased, the core can be synthesized from pentaerythritol via the "Carreira/Roche" or "AstraZeneca" routes.
Core Synthesis Protocol (Summary):
-
Precursor: Pentaerythritol is converted to the tribromohydrin or tetrabromide.
-
Cyclization: Reaction with
-toluenesulfonamide (TsNH ) forms the spiro-bis-sulfonamide. -
Deprotection: Reductive detosylation (Mg/MeOH or Na/Naphthalene) yields the free 2,6-diazaspiro[3.3]heptane.
-
Desymmetrization:
-
React free diamine with 1.0 eq. Benzyl Bromide
Mono-benzyl intermediate. -
React Mono-benzyl intermediate with Boc
O 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane .
-
Orthogonal Deprotection Workflows
The choice of which group to remove first depends on the stability of the appendages you intend to add.
Path A: The "Acid-First" Route (Boc Removal)
-
Use Case: When the RHS (Right-Hand Side) substituent is stable to basic/nucleophilic conditions but sensitive to hydrogenolysis.
-
Reagent: TFA/DCM or HCl/Dioxane.
Path B: The "Benzyl-First" Route (Benzyl Removal)
-
Use Case: When the LHS substituent is acid-sensitive or when installing a group via reductive amination.
-
Reagent: H
, Pd/C (Hydrogenolysis) or 1-Chloroethyl chloroformate (ACE-Cl).
Figure 2: Orthogonal deprotection logic for sequential functionalization.
Experimental Protocols
Protocol A: Selective Boc Deprotection (N-Functionalization)
Objective: Remove the Boc group to expose the secondary amine for coupling, while retaining the Benzyl group.
-
Dissolution: Dissolve 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane (1.0 equiv) in anhydrous CH
Cl (0.1 M concentration). -
Acid Addition: Cool to 0 °C. Add Trifluoroacetic acid (TFA) dropwise (10–20 equiv).
-
Note: A large excess is standard to ensure rapid removal.
-
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by LCMS (Disappearance of M+H+100 or M+Na peak).
-
Workup (Free Base): Concentrate in vacuo. Redissolve residue in DCM and wash with saturated aqueous NaHCO
or 1N NaOH. Dry organic layer over Na SO and concentrate.[2][3]-
Result: 6-Benzyl-2,6-diazaspiro[3.3]heptane (free amine).
-
Protocol B: Selective Benzyl Removal (Hydrogenolysis)
Objective: Remove the Benzyl group to expose the amine, retaining the Boc group.
-
Setup: Charge a flask with 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane (1.0 equiv) and 10% Pd/C (10–20 wt% loading).
-
Solvent: Add MeOH or EtOH (0.1 M).
-
Tip: Adding a catalytic amount of Acetic Acid (1 equiv) can accelerate the reaction if it stalls.
-
-
Hydrogenation: Stir under H
atmosphere (balloon pressure is usually sufficient) for 4–16 hours. -
Filtration: Filter through a pad of Celite to remove the catalyst. Rinse with MeOH.[3]
-
Isolation: Concentrate the filtrate.
-
Result: tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.[3]
-
Case Studies in Drug Discovery
Case Study 1: Olaparib Analogues (PARP Inhibition)
In the development of next-generation PARP inhibitors, replacing the piperazine core of Olaparib with 2,6-diazaspiro[3.3]heptane resulted in:
-
Outcome: Maintenance of potency despite the larger N-N distance.
-
Benefit: Reduced promiscuity and off-target cytotoxicity due to the rigidified scaffold preventing "induced fit" binding to unintended targets.
Case Study 2: SOS1 Agonists
Researchers targeting the SOS1-KRAS interaction utilized the spirocyclic core to bridge a specific binding pocket channel.
-
Mechanism: The spiro-core provided a linear vector that positioned the effector groups perfectly to engage Glu887, which a flexible piperazine could not consistently achieve due to entropic costs.
-
Result: 3-fold improvement in binding affinity and improved metabolic stability in human liver microsomes (HLM).
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947. Link
-
Wuitschik, G., et al. (2006). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 45(46), 7736–7739. Link
-
Hamza, D., et al. (2008). "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." Synlett, 2008(16), 2517–2520. Link
-
Ebner, D. C., et al. (2023). "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds." Medicinal Chemistry Reviews, 58, 135-153. Link
-
Barnes-Seeman, D., et al. (2013). "Metabolic Stability and Pharmacological Profiling of Spirocyclic Piperidine and Piperazine Bioisosteres." ACS Medicinal Chemistry Letters, 4(6), 514–516. Link
Sources
Engineering Metabolic Resilience: A Technical Guide to 2,6-Diazaspiro[3.3]heptane Intermediates in Drug Discovery
The transition from planar "flatland" medicinal chemistry to three-dimensional spirocyclic architectures has fundamentally reshaped drug optimization. Among the most successful structural interventions is the use of 2,6-diazaspiro[3.3]heptane as a conformationally restricted bioisostere for piperazine[1]. This whitepaper provides an in-depth mechanistic analysis of how this specific spirocycle enhances metabolic stability, alters pharmacokinetic (PK) clearance, and outlines the self-validating experimental workflows required to profile these intermediates.
The Physicochemical Mechanics of Metabolic Stability
Replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane core introduces profound, and sometimes counterintuitive, physicochemical shifts. While adding a carbon atom to a molecule typically increases lipophilicity, this specific spiro-substitution paradoxically lowers the distribution coefficient (logD) at physiological pH[2].
The causality behind this enhanced metabolic stability is driven by three interconnected factors:
-
Altered Basicity and Hydration: The 90° orthogonal twist of the spiro center increases the distance between the two nitrogen atoms by ~1.3 Å compared to piperazine[2]. This spatial separation reduces inductive electron withdrawal, significantly increasing the basicity (pKa) of the amines[2]. A higher pKa ensures a greater fraction of the molecule is ionized at pH 7.4, lowering logD and reducing non-specific lipophilic accumulation in hepatic tissue.
-
C-H Bond Strengthening: The high ring strain inherent to the fused cyclobutane motifs alters the hybridization of the carbon framework[1]. To accommodate the compressed internal bond angles, the C-C bonds adopt higher p-character, forcing the adjacent C-H bonds to utilize more s-character. This draws the electrons closer to the nucleus, strengthening the C-H bonds and significantly elevating the activation energy required for Cytochrome P450 (CYP450)-mediated Hydrogen Atom Transfer (HAT)—the rate-limiting step in oxidative clearance.
-
Rigidity and Entropic Penalties: The constrained geometry reduces the entropic penalty upon target binding while simultaneously creating steric bulk that prevents optimal docking into the catalytic pockets of metabolizing enzymes like CYP3A4[2].
Logical pathway mapping the physicochemical shifts driving metabolic stability in spiro-isosteres.
Comparative Pharmacokinetics and Clearance Data
The theoretical benefits of 2,6-diazaspiro[3.3]heptane translate directly to in vivo PK improvements across multiple therapeutic modalities. For instance, in the optimization of PARP inhibitors like Olaparib, substituting the piperazine ring with a 2,6-diazaspiro[3.3]heptane surrogate dramatically improved target selectivity and mitigated off-mechanism cytotoxicity[1].
Similarly, in the targeted protein degradation space, the development of the RIPK1 degrader LD5097 utilized a 2,6-diazaspiro[3.3]heptane linker to achieve excellent metabolic stability, characterized by exceptionally low in vivo clearance and an extended plasma half-life[3].
Quantitative Comparison: Piperazine vs. 2,6-Diazaspiro[3.3]heptane
| Physicochemical Property | Piperazine Core | 2,6-Diazaspiro[3.3]heptane Core | Mechanistic Consequence |
| Geometry | Planar-like chair | 3D orthogonal twist (90°) | Breaks molecular flatness, reducing off-target intercalation[2]. |
| Lipophilicity ( | Baseline | Decreased (up to -1.0) | Reduces non-specific binding and passive hepatic clearance[2]. |
| Basicity ( | ~9.0 - 9.8 | Increased (+1.0 to +1.9) | Enhances aqueous solubility and alters the hydration shell[2]. |
| Oxidative Liability | High (reactive | Low (strain-induced bond strength) | Resists CYP450-mediated Hydrogen Atom Transfer (HAT)[1]. |
Self-Validating Experimental Workflows for Metabolic Profiling
To empirically quantify the metabolic stability of 2,6-diazaspiro[3.3]heptane intermediates, researchers must employ highly controlled in vitro assays. The following protocol details a self-validating Human Liver Microsome (HLM) clearance assay.
The Principle of Self-Validation: A protocol is only as reliable as its internal controls. This workflow mandates a minus-NADPH control arm . Because CYP450 enzymes are strictly NADPH-dependent, any depletion of the spiro-intermediate in the absence of NADPH definitively flags non-CYP mediated processes (e.g., chemical hydrolysis or non-oxidative enzymatic cleavage). This ensures that the calculated intrinsic clearance (
Step-by-Step Microsomal Stability Protocol
-
Reagent Preparation: Prepare a 1 µM solution of the 2,6-diazaspiro[3.3]heptane test compound in 0.1 M potassium phosphate buffer (pH 7.4).
-
Matrix Equilibration: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to ensure thermal equilibrium.
-
Reaction Initiation (Causality): Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂). Note: The regenerating system is preferred over direct NADPH addition to maintain a constant cofactor concentration, preventing artificial rate decay over the time course.
-
Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, 45, and 60 minutes.
-
Enzymatic Quenching (Causality): Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why cold acetonitrile? The organic solvent rapidly denatures the CYP450 enzymes, halting the reaction instantly, while precipitating the protein matrix to prevent LC-MS column fouling. The low temperature minimizes any residual thermal degradation.
-
Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Quantification: Analyze the supernatant to quantify the remaining parent compound. Calculate the half-life (
) and intrinsic clearance ( ) using the first-order kinetic equation: .
Self-validating experimental workflow for determining intrinsic microsomal clearance.
Synthetic Integration in Drug Discovery
The successful integration of 2,6-diazaspiro[3.3]heptane into late-stage lead compounds requires robust synthetic methodologies. Because the secondary amines of the spirocycle possess enhanced basicity and distinct steric profiles, standard coupling conditions often require optimization. Nucleophilic aromatic substitution (
By mastering both the physicochemical theory and the rigorous analytical profiling of these spirocycles, drug development professionals can effectively engineer metabolic resilience into next-generation therapeutics.
References
- Source: National Institutes of Health (nih.gov)
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.
- Source: National Institutes of Health (nih.gov)
Sources
Literature review of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane synthesis
An In-depth Technical Guide to the Synthesis of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane
Authored by a Senior Application Scientist
Introduction: The Rising Prominence of Diazaspiro[3.3]heptanes in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer improved physicochemical and pharmacological properties is relentless. Among these, strained spirocyclic systems have garnered significant attention as they offer a rigid, three-dimensional exit vector from a central quaternary carbon, enabling a more precise exploration of chemical space compared to their flexible aliphatic or flat aromatic counterparts. The 2,6-diazaspiro[3.3]heptane core, in particular, has emerged as a valuable and compelling structural surrogate for the ubiquitous piperazine ring.[1][2]
Piperazine is a privileged scaffold found in numerous approved drugs, but its conformational flexibility can sometimes be a liability, leading to off-target effects or suboptimal binding. The rigidified framework of 2,6-diazaspiro[3.3]heptane offers a solution, locking the relative orientation of the two nitrogen atoms and providing predictable vectors for substitution.[3] This rigidity can enhance binding affinity, improve selectivity, and positively modulate properties such as aqueous solubility and metabolic stability.[4]
This technical guide provides a comprehensive review of the prevalent synthetic strategies for accessing asymmetrically substituted 2,6-diazaspiro[3.3]heptanes, with a specific focus on 1-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane, a versatile building block for library synthesis and lead optimization programs. We will delve into the causality behind experimental choices, provide detailed protocols, and offer field-proven insights into the nuances of the synthesis.
Retrosynthetic Analysis and Core Strategy
The most direct and scalable synthesis of the 2,6-diazaspiro[3.3]heptane core hinges on a key intramolecular double SN2 cyclization of a suitably functionalized acyclic precursor. The primary strategy involves the construction of a 3,3-disubstituted azetidine that bears the necessary functionalities for the formation of the second azetidine ring.
A logical retrosynthetic disconnection of the target molecule, 1-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane, reveals a key intermediate: an N-Boc protected amine linked to a 1-benzyl-3-(chloromethyl)azetidine moiety. This precursor is, in turn, accessible via reductive amination from a crucial aldehyde, 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde. This aldehyde is prepared in two steps from a readily available chloroester.
Caption: Retrosynthetic analysis of 1-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane.
Part 1: Synthesis of the Key Aldehyde Intermediate
The foundation of this synthetic route is the efficient, large-scale preparation of 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde. This intermediate provides the electrophilic aldehyde for coupling and the electrophilic chloromethyl group for the subsequent cyclization. The synthesis begins from a known chloroester, which is subjected to reduction followed by oxidation.[5]
Step 1.1: Reduction of the Ester
The initial step involves the reduction of the ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which ensures a complete and clean conversion.
-
Expertise & Insight: While other reducing agents like diisobutylaluminium hydride (DIBAL-H) could be used, LiAlH₄ is often preferred for its robustness in reducing esters to alcohols without the risk of stopping at the aldehyde stage, which can sometimes occur with DIBAL-H at low temperatures. Performing the reaction at a reduced temperature (e.g., 0 °C to room temperature) helps to control the exothermicity of the reaction with the reactive hydride.
Step 1.2: Swern Oxidation to the Aldehyde
The resulting alcohol is then oxidized to the desired aldehyde. The Swern oxidation is an exceptionally mild and high-yielding protocol that avoids the use of heavy metals and is compatible with a wide range of functional groups, including the chloride present in the substrate.[5]
-
Expertise & Insight: The choice of Swern oxidation over other methods like PCC or Dess-Martin periodinane is strategic. It operates at very low temperatures (-78 °C), which minimizes side reactions such as over-oxidation to the carboxylic acid or epimerization of any adjacent stereocenters (not applicable here, but a general advantage). The workup effectively removes the dimethyl sulfide and dimethyl sulfoxide byproducts, leading to a very clean crude product that is often suitable for immediate use in the next step.[5]
Caption: Workflow for the synthesis of the key aldehyde intermediate.
Part 2: Assembly and Cyclization to the Spirocyclic Core
With the key aldehyde in hand, the subsequent steps focus on introducing the second nitrogen atom and inducing the ring-closing reaction to form the spirocyclic core.
Step 2.1: Reductive Amination
Reductive amination is a robust and versatile method for forming C-N bonds.[4] In this step, the aldehyde intermediate is reacted with an amine, which for the synthesis of the target molecule would be tert-butyl carbamate, in the presence of a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the ideal reagent for this transformation.
-
Expertise & Insight: NaBH(OAc)₃ is selective for the reduction of iminium ions formed in situ from the aldehyde and amine, and it does not readily reduce the aldehyde starting material. This selectivity prevents competitive reduction of the starting material and allows the reaction to be performed as a one-pot procedure. The reaction proceeds well in chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE). The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate.[5]
Step 2.2: Intramolecular Cyclization
The final step is the base-mediated double intramolecular SN2 reaction to form the second azetidine ring. The product from the reductive amination is treated with a strong, non-nucleophilic base.
-
Expertise & Insight: Potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (THF) is highly effective for this cyclization.[5] The bulky tert-butoxide anion is a poor nucleophile, which prevents it from competing with the intramolecular amine nucleophile in reacting with the chloromethyl group. Heating the reaction is typically required to drive the cyclization to completion. The use of a sealed tube can be beneficial to maintain the reaction temperature and prevent solvent loss.[5]
Protecting Group Considerations
The choice of the Boc and Benzyl protecting groups is strategic for downstream applications.
-
Benzyl (Bn) Group: This group is robust and stable to a wide range of acidic, basic, and nucleophilic conditions. It is typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C).
-
tert-Butoxycarbonyl (Boc) Group: This group is easily removed under acidic conditions. It is important to note that for the 2,6-diazaspiro[3.3]heptane scaffold, treatment with HCl can lead to ring-opening. Therefore, trifluoroacetic acid (TFA) in DCM is the preferred method for Boc deprotection.[6]
Experimental Protocols
The following protocols are adapted from literature procedures and represent a reliable method for the synthesis of 1-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane.[5]
Protocol 1: Synthesis of (1-Benzyl-3-(chloromethyl)azetidin-3-yl)methanol
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Add solid lithium aluminum hydride (LiAlH₄, 1.5 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding water, followed by 15% aqueous NaOH, and then more water until a granular precipitate forms.
-
Workup: Filter the solid through a pad of Celite®, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude alcohol, which is often used directly in the next step.
Protocol 2: Synthesis of 1-Benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (Swern Oxidation)
-
Setup: To a flame-dried three-neck flask under argon, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.5 equiv) to the DCM, followed by a solution of dimethyl sulfoxide (DMSO, 3.0 equiv) in DCM, keeping the temperature below -65 °C. Stir for 15 minutes.
-
Substrate Addition: Add a solution of the alcohol from Protocol 1 (1.0 equiv) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Base Addition: Add triethylamine (Et₃N, 5.0 equiv) dropwise. After 15 minutes, remove the cooling bath and allow the mixture to warm to room temperature.
-
Workup: Add water and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude aldehyde is typically purified by flash chromatography.
Protocol 3: Synthesis of 1-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane
-
Setup: In a round-bottom flask, dissolve the aldehyde from Protocol 2 (1.0 equiv) and tert-butyl carbamate (1.1 equiv) in dichloroethane.
-
Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. Stir the reaction at room temperature overnight.
-
Workup 1: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude intermediate amine.
-
Cyclization: Dissolve the crude amine in anhydrous THF. Add potassium tert-butoxide (t-BuOK, 2.2 equiv, as a 1.0 M solution in THF or solid).
-
Heating: Heat the reaction mixture to 70 °C in a sealed tube for 3-4 hours, or until TLC analysis indicates completion.[5]
-
Workup 2: Cool the reaction to room temperature, filter to remove salts, and concentrate the filtrate. Purify the residue by flash column chromatography to afford the final product.
Quantitative Data Summary
The following table summarizes typical yields reported in the literature for analogous transformations, providing a benchmark for the synthetic sequence.
| Step Number | Transformation | Reagents | Typical Yield | Reference |
| 1.1 & 1.2 | Ester → Aldehyde | LiAlH₄, then Swern Oxidation | ~83% (over 2 steps) | [5] |
| 2.1 | Aldehyde → Amine (Reductive Amination) | Primary Amine, NaBH(OAc)₃ | 70-90% | [5] |
| 2.2 | Amine → Spirocycle (Cyclization) | t-BuOK, THF | 75-95% | [5] |
Conclusion
The synthesis of 1-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane is a well-established and scalable process that relies on a robust sequence of reduction, oxidation, reductive amination, and base-mediated cyclization. The key to the synthesis is the efficient preparation of the 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde intermediate. By understanding the rationale behind the choice of reagents and conditions for each step, researchers can reliably produce this valuable building block for application in drug discovery and medicinal chemistry. The strategic use of orthogonal Boc and Benzyl protecting groups provides maximum flexibility for subsequent derivatization, further cementing the utility of this important scaffold.
References
-
Carreira, E. M., & Kallepalli, V. A. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526. [Link]
-
ResearchGate. (2025). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. [Link]
-
ResearchGate. (2025). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link]
-
Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. [Link]
-
Aher, N. G., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]
-
Google Patents. (2011). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[5][5] heptane-2-carboxylic acid tert-butyl ester.
-
Ricerca UniBa. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
-
ResearchGate. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. [Link]
Sources
- 1. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Technical Application Note: Selective Hydrogenolysis of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane
This Application Note is designed for medicinal chemists and process development scientists optimizing the deprotection of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane .
Note on Nomenclature: The standard IUPAC numbering for this scaffold places the nitrogen atoms at positions 2 and 6. For the purpose of this guide, we interpret "1-Boc-6-Benzyl" as the orthogonally protected N-Boc, N'-Benzyl-2,6-diazaspiro[3.3]heptane (specifically tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate).
Part 1: Executive Summary & Chemical Strategy
The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a critical bioisostere for the piperazine ring in drug discovery, offering altered vector geometry and improved metabolic stability [1]. The selective removal of the benzyl (Bn) group in the presence of the acid-labile tert-butoxycarbonyl (Boc) group is a pivotal step in diversifying this core.
While benzyl hydrogenolysis is a standard transformation, this specific scaffold presents unique challenges:
-
Ring Strain: The spiro[3.3]heptane core possesses significant Baeyer strain (~60 kcal/mol). While less reactive than cyclopropanes, the ring system can be susceptible to opening under forcing reduction conditions.
-
Catalyst Poisoning: The product is a secondary amine. In neutral media, free secondary amines bind strongly to the Pd surface, progressively deactivating the catalyst and stalling the reaction.
-
Selectivity: Conditions must be rigorous enough to cleave the C-N benzyl bond but mild enough to preserve the Boc group and the strained spirocyclic core.
Mechanistic Approach
The protocol utilizes Palladium on Carbon (Pd/C) in a proton-rich environment.
-
Catalyst: 10% Pd/C (Type 39 or similar highly active grades) is preferred over Pd(OH)₂/C (Pearlman’s) for this specific substrate to minimize ring-opening risks associated with the more aggressive Pearlman's catalyst.
-
Solvent System: Methanol (MeOH) is the primary solvent for high H₂ solubility.
-
The "Scavenger" Additive: Acetic Acid (AcOH) is added to protonate the resulting secondary amine (
). This prevents the amine lone pair from coordinating to the Pd active sites, ensuring turnover continues until completion [2].
Part 2: Detailed Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Substrate | 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane | Starting Material |
| Catalyst | 10% Pd/C (50% water wet) | Hydrogenolysis Catalyst |
| Solvent | Methanol (HPLC Grade) | Reaction Medium |
| Additive | Glacial Acetic Acid | Catalyst Poison Scavenger |
| Hydrogen Source | H₂ Balloon (1 atm) or Parr Shaker (40 psi) | Reductant |
| Filtration | Celite® 545 | Catalyst Removal |
Step-by-Step Methodology
1. Preparation
-
Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry; always keep it wet and under an inert atmosphere (Ar or N₂) until solvent is added.
-
Dissolution: In a round-bottom flask (RBF), dissolve 1.0 equiv of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane in Methanol (0.1 M concentration) .
-
Optimization Note: If solubility is poor, up to 10% THF can be added, but pure MeOH is faster.
-
-
Additive: Add 1.1 equiv of Glacial Acetic Acid.
-
Why? This stoichiometric amount ensures the product amine is immediately protonated as the acetate salt.
-
2. Catalyst Addition
-
Under a gentle stream of Nitrogen/Argon, carefully add 10 wt% of 10% Pd/C (50% wet).
-
Example: For 100 mg of substrate, add 10 mg of wet catalyst.
-
Critical: Do not add dry catalyst to methanol vapors; it may ignite.
-
3. Hydrogenation
-
Purge: Seal the flask with a septum. Insert a needle connected to a vacuum line and a balloon of H₂. Evacuate (until solvent bubbles gently) and refill with H₂ three times.
-
Reaction: Stir vigorously at Room Temperature (20-25°C) under 1 atm H₂ (balloon).
-
Time: Standard completion is 4–16 hours.
-
Monitoring: Monitor by TLC (ninhydrin stain) or LC-MS. The starting material (UV active) will disappear; the product (non-UV active without derivatization) will show a distinct mass [M+H]⁺ = ~199 (calc. for mono-Boc).
-
4. Work-up
-
Filtration: Once complete, flush the flask with Nitrogen. Filter the mixture through a pad of Celite using a sintered glass funnel. Rinse the cake with MeOH (3x volume).
-
Neutralization (Optional but Recommended): The filtrate contains the acetate salt.
-
Method A (Free Base Isolation): Concentrate the filtrate.[1] Redissolve in DCM/Water. Basify aqueous layer with sat. NaHCO₃ (pH ~9). Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.
-
Method B (Direct Use): If the next step is a coupling (e.g., amide bond formation), the acetate salt can often be used directly or neutralized in situ with DIPEA.
-
Part 3: Visualization of Workflows
Reaction Pathway
The following diagram illustrates the transformation and the role of the acetic acid additive.
Caption: Reaction scheme highlighting the conversion of the benzyl-protected precursor to the mono-Boc spirodiamine salt.
Experimental Workflow
Standardized operational procedure for reproducibility.
Caption: Step-by-step experimental workflow for the hydrogenolysis process.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Slow Reaction (>24h) | Catalyst Poisoning | Add more AcOH (up to 2-3 eq) to ensure full protonation. Refresh H₂ balloon. |
| Stalled Reaction | "Dead" Catalyst | Filter the mixture and restart with fresh catalyst. Ensure the starting material is free of sulfur/thiol impurities. |
| Boc Cleavage | Acidity too high | Unlikely with AcOH. If using HCl/MeOH, switch to AcOH. Ensure temperature is <30°C. |
| Ring Opening | Over-reduction | Rare with Pd/C. Avoid high pressures (>100 psi) or elevated temperatures (>50°C). Avoid PtO₂. |
| Product Loss in Workup | Water Solubility | The spirodiamine is highly polar. During extraction, salt the aqueous layer (NaCl) and use CHCl₃/iPrOH (3:1) if DCM fails. |
Part 5: References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529. Link
-
Hamza, D., et al. (2007).[2] Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.[2] Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter on Protection for the Amino Group). Link
Sources
Application Notes & Protocols: Buchwald-Hartwig Amination using 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane
Introduction: The Strategic Importance of Spirocyclic Amines in Modern Drug Discovery
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with unparalleled efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Traditional methods for C-N bond formation often require harsh conditions and suffer from limited functional group tolerance, shortcomings largely overcome by the advancements of Buchwald and Hartwig.[1]
This guide focuses on a specific, high-value application: the coupling of aryl (pseudo)halides with 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane. This strained spirocyclic diamine has gained significant attention in medicinal chemistry as a three-dimensional, rigid bioisostere for piperazine, a common fragment in many drug candidates.[5][6] Its unique conformational constraint can lead to improved metabolic stability, binding affinity, and overall pharmacological profiles. However, its sterically demanding nature and the presence of two distinct nitrogen atoms present unique challenges and require carefully optimized reaction protocols.
This document provides a comprehensive overview, from mechanistic principles to detailed, field-tested protocols, designed to empower researchers in drug development to successfully incorporate this valuable building block into their synthetic programs.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle involving a palladium catalyst.[1][7][8] While several variations exist, the generally accepted mechanism proceeds through three primary stages: oxidative addition, amine association and deprotonation, and reductive elimination. Understanding this cycle is critical for rational troubleshooting and optimization.
The cycle begins with a low-valent Pd(0) species, which is the active catalyst.[8][9] This is often generated in situ from a more stable Pd(II) precatalyst. The choice of ligand is paramount, as it stabilizes the palladium center, modulates its reactivity, and facilitates each step of the cycle.[10][11]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind the Steps:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the electron-rich Pd(0) center, forming a Pd(II) intermediate. The rate of this step is influenced by the C-X bond strength (I > Br > Cl) and the electron density of the palladium catalyst, which is tuned by the phosphine ligand.[7]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then removes a proton from the coordinated amine to form a palladium-amido complex.[8] The choice of base is critical; it must be strong enough to deprotonate the amine but not so reactive that it causes degradation of the substrates or ligands.[12]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amino group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[1][8] Bulky, electron-rich ligands are known to accelerate this step, which is often rate-limiting.[10]
Key Parameters for Coupling with 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane
The successful amination of this sterically encumbered spirocyclic amine requires careful consideration of each reaction component. The goal is to achieve selective mono-arylation at the secondary amine position while preserving the Boc-protecting group.
| Parameter | Recommendation & Rationale | Authoritative Sources |
| Palladium Precatalyst | G3/G4 Palladacycles (e.g., XPhos Pd G3, BrettPhos Pd G3): These are air- and moisture-stable precatalysts that efficiently generate the active L-Pd(0) species under reaction conditions.[11] They offer superior reliability and reproducibility compared to older systems like Pd(OAc)₂ or Pd₂(dba)₃.[11] | [11] |
| Ligand | Bulky Biarylphosphines (e.g., BrettPhos, RuPhos): The steric bulk of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane necessitates a ligand that can facilitate the coupling of hindered substrates. BrettPhos is often an excellent choice for primary and some secondary amines.[9][10] RuPhos is also highly effective for secondary amines.[11] These ligands promote the crucial reductive elimination step.[10] | [9][10][11] |
| Base | Strong, Non-nucleophilic Bases (e.g., NaOtBu, KOtBu, LHMDS): A strong base is required to deprotonate the secondary amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[12] Lithium hexamethyldisilazide (LHMDS) is another excellent option, particularly when base-sensitive functional groups are present elsewhere in the molecule.[9][13] | [9][12][13] |
| Solvent | Aprotic, Non-polar Solvents (e.g., Toluene, Dioxane, THF): Toluene is a robust and widely used solvent for these reactions.[9][12] 1,4-Dioxane is also common but is considered a solvent of higher environmental impact.[4] The choice of solvent can influence the solubility of the base and reaction intermediates. | [4][9][12] |
| Temperature | Elevated Temperatures (80-110 °C): Due to the steric hindrance of the substrates, elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.[8] Microwave heating can sometimes be employed to significantly reduce reaction times.[14] | [8][14] |
Detailed Experimental Protocol: Synthesis of 1-Boc-6-Benzyl-6-(4-tolyl)-2,6-diazaspiro[3.3]heptane
This protocol describes a representative Buchwald-Hartwig amination using 4-bromotoluene as the aryl halide. The procedure is designed to be self-validating, with clear steps for setup, execution, and analysis.
Reaction Scheme: (Boc)(N)C1(C2)CC1(CN(Benzyl)C3=CC=C(C)C=C3)C2 + Br-C₆H₄-CH₃ --(Pd Catalyst, Ligand, Base)--> (Boc)(N)C1(C2)CC1(CN(Benzyl)C3=CC=C(C)C=C3)C2-C₆H₄-CH₃
Workflow Visualization
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Stoichiometry |
| 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane | 302.42 | 1.0 | 302 mg | 1.0 eq |
| 4-Bromotoluene | 171.04 | 1.2 | 205 mg (146 µL) | 1.2 eq |
| BrettPhos Pd G3 | 947.65 | 0.02 | 19 mg | 2 mol% |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg | 1.4 eq |
| Anhydrous, Degassed Toluene | - | - | 5.0 mL | - |
Step-by-Step Procedure
-
Vessel Preparation: Place an oven-dried 20 mL reaction vial containing a magnetic stir bar onto a balance.
-
Addition of Solids (Inert Atmosphere Recommended): In a glovebox or under a positive flow of argon, add 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane (302 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and BrettPhos Pd G3 (19 mg, 0.02 mmol).
-
Sealing and Purging: Seal the vial with a cap containing a PTFE septum. If not performed in a glovebox, remove the vial from the inert stream, and immediately evacuate and backfill with argon. Repeat this cycle three times.
-
Addition of Liquids: Using a syringe, add anhydrous, degassed toluene (5.0 mL). Follow this by adding 4-bromotoluene (146 µL, 1.2 mmol).
-
Reaction: Place the sealed vial into a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.
-
Monitoring: After 12-18 hours, cool the reaction to room temperature. Take a small aliquot, dilute it with ethyl acetate, and filter through a small plug of silica. Analyze the filtrate by TLC or LC-MS to check for the consumption of the starting amine. The reaction is complete when the limiting reagent is no longer observed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) not formed or degraded. 2. Insufficient Base Strength/Solubility. 3. Poor Quality Reagents: Wet solvent or amine. | 1. Use a reliable precatalyst (e.g., G3/G4). Ensure inert atmosphere is maintained.[11] 2. Switch to a stronger base like LHMDS or KOtBu. Consider a more polar solvent like THF to improve base solubility.[12] 3. Use freshly distilled/dried solvents and ensure reagents are anhydrous. |
| Formation of Hydrodehalogenation Product (Ar-H) | 1. Presence of water. 2. β-hydride elimination from the amido complex (less common for this substrate but possible). | 1. Rigorously exclude water from the reaction. 2. This is an unproductive side reaction.[1] Re-screen ligands and bases; sometimes a weaker base like K₃PO₄ at a higher temperature can mitigate this. |
| Boc Group Cleavage | 1. Excessively harsh basic or acidic conditions during reaction or workup. | 1. The Boc group is generally stable to NaOtBu. If cleavage is observed, consider a milder base like Cs₂CO₃ or K₃PO₄.[9] Avoid acidic conditions during workup. |
| Homocoupling of Aryl Halide (Ar-Ar) | 1. Sub-optimal catalyst/ligand ratio or reaction conditions. | 1. This side reaction can sometimes be minimized by adjusting catalyst loading or temperature. Ensure the amine is present in a slight excess. |
Conclusion
The Buchwald-Hartwig amination of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane is a powerful and reliable method for synthesizing novel aryl amines for pharmaceutical and materials science applications. Success hinges on the rational selection of a modern palladium precatalyst, a sterically appropriate biarylphosphine ligand, and a strong, non-nucleophilic base, all under strictly anhydrous and inert conditions. The protocols and insights provided herein serve as a robust starting point for researchers, enabling the efficient and predictable construction of these valuable C-N bonds.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - RSC Publishing. [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG | Organic Letters - ACS Publications. [Link]
-
Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. [Link]
-
POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. [Link]
-
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. [Link]
-
Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). [Link]
-
2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF - ResearchGate. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]
-
2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and - RSC Publishing. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF - ResearchGate. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]
-
2,6-Diazaspiro[3.3]heptanes: Synthesis and application in Pd-catalyzed aryl amination reactions - Lookchem. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
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- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
- 14. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: Reductive Amination Protocols for Spirocyclic Secondary Amines
Introduction: The Spirocyclic Challenge
Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[2.5]octanes, spiro-piperidines) are privileged scaffolds in modern drug discovery. Their inherent three-dimensional rigidity offers a distinct advantage over flat aromatic systems by improving metabolic stability and increasing saturation (
However, the synthesis of secondary amines on these scaffolds via reductive amination presents unique challenges. The quaternary spiro-carbon exerts significant steric bulk proximal to the carbonyl or amine center, severely retarding the formation of the hemiaminal and iminium intermediates. Standard protocols often fail, resulting in low conversion or the recovery of starting materials.
This guide details three field-validated protocols ranging from standard mild conditions to high-energy methods for sterically encumbered substrates.
Mechanistic Insights & Decision Matrix
The success of reductive amination relies on the equilibrium formation of the iminium ion. In spirocyclic systems, the "Gem-Dialkyl Effect" (Thorpe-Ingold effect) can sometimes favor cyclization, but more often, the steric crowding prevents the initial nucleophilic attack of the amine on the ketone.
Key Failure Modes:
-
Steric Inhibition: The incoming amine cannot access the carbonyl carbon effectively.
-
Iminium Instability: Even if formed, the iminium ion may hydrolyze back to the ketone faster than it is reduced.
-
Basicity Mismatch: Weakly nucleophilic amines (e.g., electron-deficient anilines) require acid catalysis, which can be incompatible with acid-labile spiro-protecting groups (e.g., ketals).
Method Selection Workflow
The following decision tree outlines the logic for selecting the appropriate protocol based on substrate properties.
Figure 1: Decision matrix for selecting reductive amination conditions. Protocol B is the recommended starting point for most spirocyclic ketones due to its high water tolerance and Lewis acid activation.
Experimental Protocols
Protocol A: Standard STAB Method
Best for: Unhindered spiro-amines reacting with simple aldehydes/ketones.
Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)
Rationale: STAB is a mild hydride donor that reduces iminium ions selectively over ketones. However, it requires the spontaneous formation of the iminium species, which may be too slow for hindered spiro-ketones [1].
Procedure:
-
Dissolution: Dissolve the spiro-amine (1.0 equiv) and ketone (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF (0.1 M concentration).
-
Activation: Add Glacial Acetic Acid (AcOH, 1.0–2.0 equiv). Note: Ensure pH is ~5-6.
-
Reduction: Add NaBH(OAc)
(1.5 equiv) in one portion. -
Reaction: Stir at room temperature for 2–16 hours under N
. -
Workup: Quench with sat. NaHCO
. Extract with DCM.
Protocol B: Titanium(IV) Isopropoxide Mediated (The "Spiro-Workhorse")
Best for: Sterically hindered spiro-ketones (e.g., spiro[2.5]octan-4-one) and weakly nucleophilic amines.
Rationale: Ti(O
Procedure:
-
Complexation: In a flame-dried flask, combine the spiro-ketone (1.0 equiv) and amine (1.2 equiv).
-
Lewis Acid Addition: Add neat Ti(O
Pr) (1.5–2.0 equiv). -
Imine Formation: Stir the neat mixture (or in minimal dry THF) at ambient temperature for 6–12 hours. Visual Cue: The solution often becomes viscous or changes color.
-
Dilution: Dilute with absolute EtOH or MeOH (to 0.2 M).
-
Reduction: Add NaBH
(1.5 equiv) carefully (exothermic). Stir for 2–4 hours. -
Quench (Critical): Add 1N NaOH or water dropwise to precipitate titanium salts. A white/flocculent precipitate (TiO
) will form. -
Filtration: Filter through a Celite pad to remove titanium salts. Wash with EtOAc.
Protocol C: Microwave-Assisted Reductive Amination
Best for: Extremely stubborn substrates or high-throughput library generation.
Rationale: Microwave irradiation provides thermal energy to overcome the activation barrier of the steric spiro-center. Using supported cyanoborohydride reduces toxicity and simplifies workup [3].
Procedure:
-
Setup: In a microwave vial, mix spiro-ketone (1.0 equiv), amine (1.2 equiv), and AcOH (2.0 equiv) in DCE.
-
Reagent: Add MP-Cyanoborohydride (polymer-supported, 2.0 equiv).
-
Irradiation: Heat at 110°C–150°C for 10–15 minutes (high absorption).
-
Purification: Filter off the polymer resin. The filtrate contains the clean product (often >90% purity).
Comparative Data & Optimization
The following table illustrates the efficiency of these protocols on a model difficult substrate: Spiro[2.5]octan-4-one reacting with benzylamine .
| Parameter | Protocol A (STAB) | Protocol B (Ti-Mediated) | Protocol C (Microwave) |
| Reducing Agent | NaBH(OAc) | NaBH | MP-CNBH |
| Additive | AcOH | Ti(O | AcOH / Heat |
| Time | 24 h | 12 h (Imine) + 2 h (Red) | 15 min |
| Conversion | 35% (Incomplete) | 92% | 88% |
| Side Products | Alcohol (Ketone red.) | Minimal | Some Acetylated Amine |
| Scalability | High | High | Low (Batch limited) |
Data synthesized from general reactivity trends of hindered ketones [2, 4].
Troubleshooting Guide
-
Problem: Titanium salts clog the filter paper during workup.
-
Solution: Do not use just water to quench. Use 1N NaOH or a solution of Rochelle's Salt (Potassium Sodium Tartrate) . Stir the quenched mixture vigorously for 30 minutes until the layers separate clearly before filtering.
-
-
Problem: Over-alkylation (Tertiary amine formation).
-
Solution: This is rare with hindered spiro-ketones. However, if observing dialkylation of a primary amine, switch to Protocol A but add the amine slowly to the ketone/reducing agent mixture (Inverse Addition).
-
-
Problem: No reaction with electron-deficient amines (e.g., 2-aminopyridine).
-
Solution: These are poor nucleophiles. Use Protocol B but reflux the Ti(O
Pr) step for 4 hours before adding the reducing agent.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Link
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry. Link
-
Lehmann, F., & Scobie, M. (2008).[3] Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis. Link
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A convenient synthesis of secondary and tertiary amines. Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
Application Note: Advanced Functionalization of 2,6-Diazaspiro[3.3]heptane as a Piperazine Bioisostere
Introduction & Strategic Rationale
In modern medicinal chemistry, the transition from flat, sp²-rich aromatic rings to three-dimensional, sp³-rich scaffolds has become a cornerstone strategy for improving pharmacokinetic properties. 2,6-Diazaspiro[3.3]heptane has emerged as a premier bioisostere for piperazine. By incorporating a highly strained spirocyclic core, this scaffold increases the fraction of sp³ carbons (
Unlike piperazine, which projects its substituents in a relatively planar, equatorial/axial equilibrium, the 2,6-diazaspiro[3.3]heptane core projects its nitrogen exit vectors at distinct angles, allowing for the exploration of novel chemical space. However, the inherent
Mechanistic Insights & Causality (E-E-A-T)
To successfully integrate this scaffold into drug discovery workflows, researchers must navigate specific chemical sensitivities unique to strained four-membered rings.
The Challenge of Desymmetrization
Because both nitrogen atoms in 2,6-diazaspiro[3.3]heptane are equally nucleophilic, functionalizing only one nitrogen (e.g., mono-Boc protection) inherently results in a statistical mixture of unreacted starting material, mono-protected product, and di-protected byproducts.
-
The Solution: To maximize the yield of the mono-protected species, protocols must employ a stoichiometric deficit of the electrophile (e.g., 0.8 equivalents of
) under high dilution, or utilize continuous flow chemistry to rapidly quench the reaction before the second functionalization can occur. Alternatively, utilizing specific salt forms (like oxalate salts) can alter the solubility profile to favor mono-functionalization.
Steric Hindrance in Cross-Coupling
The spirocyclic core creates a sterically encumbered environment around the secondary amines. Standard
-
The Solution: Palladium-catalyzed Buchwald-Hartwig amination is the preferred method for N-arylation. The use of bulky, electron-rich phosphine ligands (such as BINAP or RuPhos) paired with
and strong bases (like KOtBu or NaOtBu) is critical to facilitate the reductive elimination step around the bulky spiro-center [1].
Ring-Opening Sensitivities During Deprotection
The thermodynamic strain of the spiro[3.3]heptane system makes it highly susceptible to acid-catalyzed ring-opening.
-
The Solution: Recent studies in the development of
receptor ligands demonstrated that treating 2,6-diazaspiro[3.3]heptane derivatives with ethereal HCl leads to undesired ring-opening of the azetidine rings [2]. Therefore, Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the strictly mandated protocol for Boc deprotection, as it cleanly removes the carbamate without compromising the structural integrity of the spirocycle.
Workflow & Pathway Visualization
Caption: Logical workflow for the orthogonal functionalization of 2,6-diazaspiro[3.3]heptane.
Quantitative Data Summaries
The following tables summarize the expected yields for various functionalization pathways of the mono-protected spirocycle, demonstrating the robust nature of the optimized protocols.
Table 1: Representative Yields for Pd-Catalyzed N-Arylation (Buchwald-Hartwig) [1]
| Aryl Halide Substrate | Catalyst System | Base | Temp / Time | Yield (%) |
|---|
| 4-Fluorobromobenzene |
Table 2: Representative Yields for N-Alkylation (Reductive Amination)
| Carbonyl Substrate | Reducing Agent | Solvent | Additive | Yield (%) |
|---|
| Benzaldehyde |
Experimental Protocols
Protocol 1: Desymmetrization via Mono-Boc Protection
Objective: Maximize mono-protection of the symmetrical diamine while minimizing di-Boc formation.
-
Preparation: Dissolve 2,6-diazaspiro[3.3]heptane (1.0 equiv, typically as a free base or neutralized oxalate salt) in a high volume of a 9:1 mixture of Dichloromethane (DCM) and Methanol (0.05 M concentration) to ensure high dilution.
-
Cooling: Cool the reaction vessel to 0 °C using an ice bath under an inert argon atmosphere.
-
Addition: Dissolve Di-tert-butyl dicarbonate (
, 0.8 equiv) in DCM. Add this solution dropwise to the reaction mixture over 2 hours using a syringe pump. Note: The stoichiometric deficit and slow addition are critical to statistically favor mono-protection. -
Reaction: Allow the mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Workup & Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, utilizing a gradient of DCM/MeOH/NH₄OH 90:9:1) to separate the desired mono-Boc product from the di-Boc byproduct and highly polar unreacted starting material.
Protocol 2: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)
Objective: Couple the sterically hindered spirocyclic amine with an aryl bromide.
-
Reagent Loading: In an oven-dried Schlenk tube, combine N-Boc-2,6-diazaspiro[3.3]heptane (1.2 equiv), the desired aryl bromide (1.0 equiv),
(1.5 mol %), racemic BINAP (4.5 mol %), and KOtBu (3.0 equiv). -
Degassing: Evacuate and backfill the tube with Argon three times.
-
Solvent Addition: Add anhydrous, degassed Toluene (to reach 0.1 M concentration) and 5 drops of Triethylamine (
) to stabilize the active Pd-species. -
Heating: Seal the tube and heat the reaction mixture to 110 °C in a pre-heated oil bath for 12 to 24 hours (monitor conversion via LCMS).
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography (Hexanes/Ethyl Acetate gradient).
Protocol 3: Chemoselective N-Boc Deprotection
Objective: Remove the Boc protecting group without inducing acid-catalyzed ring-opening of the spiro[3.3]heptane core.
-
Preparation: Dissolve the N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane intermediate in anhydrous DCM (0.1 M).
-
Acid Addition: Add Trifluoroacetic acid (TFA) dropwise at room temperature until a 1:4 ratio of TFA:DCM is achieved. CRITICAL: Do not use HCl in ether or aqueous HCl, as the chloride ion in combination with strong acidity promotes nucleophilic ring-opening of the strained azetidine [2].
-
Reaction: Stir at room temperature for 3 hours.
-
Isolation: Concentrate the mixture thoroughly under reduced pressure to remove all volatile TFA. The resulting product is isolated as the stable TFA salt, which can be free-based using basic ion-exchange resin or aqueous
during subsequent functionalization steps.
References
-
Burkhard, J., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525-3526. URL:[Link]
-
MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4794. URL:[Link]
Application Notes & Protocols: A Guide to the Preparation of Orthogonally Protected Diazaspiro[3.3]heptane Scaffolds
Introduction: The Rising Prominence of Diazaspiro[3.3]heptanes in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is perpetual. Among the emerging classes of saturated heterocycles, diazaspiro[3.3]heptanes have garnered significant attention as versatile building blocks.[1][2] Their rigid, three-dimensional structure provides a distinct exit vector geometry compared to traditional flat, aromatic rings, which can lead to enhanced target selectivity and metabolic stability.[2][3][4] Diazaspiro[3.3]heptanes are increasingly utilized as bioisosteres for commonly used motifs like piperazine, offering a unique conformational constraint that can be advantageous for optimizing ligand-target interactions.[3][5][6]
The synthetic challenge, however, lies in the controlled and differential functionalization of the two nitrogen atoms within the spirocyclic core. This necessitates a robust strategy of orthogonal protection, allowing for the selective deprotection and subsequent elaboration of one nitrogen atom while the other remains masked.[7] This guide provides a detailed overview of the synthetic strategies and experimental protocols for preparing orthogonally protected diazaspiro[3.3]heptane scaffolds, empowering researchers to harness the full potential of this promising molecular framework.
Synthetic Strategies: Constructing the Diazaspiro[3.3]heptane Core
The construction of the diazaspiro[3.3]heptane skeleton can be achieved through several synthetic routes. A prevalent and effective method involves a double intramolecular cyclization of a suitably functionalized acyclic precursor. A particularly efficient approach, amenable to both large-scale synthesis and library generation, commences with a reductive amination followed by a base-mediated cyclization.[8][9]
The causality behind this strategy is rooted in the sequential formation of the two azetidine rings. The initial reductive amination introduces the first nitrogenous substituent, and the subsequent intramolecular cyclization, often driven by a strong base, forges the spirocyclic core. The choice of starting materials and reaction conditions is critical for achieving high yields and purity.
Below is a generalized workflow for the synthesis of a diazaspiro[3.3]heptane scaffold:
Figure 1: General workflow for the synthesis of 2,6-diazaspiro[3.3]heptanes.
Orthogonal Protection: A Gateway to Differential Functionalization
The true synthetic utility of diazaspiro[3.3]heptane scaffolds is unlocked through the implementation of an orthogonal protection strategy.[7] This involves the use of two different protecting groups for the two nitrogen atoms, where each group can be selectively removed under specific reaction conditions without affecting the other. This allows for the sequential and controlled introduction of different substituents at each nitrogen, a crucial capability for structure-activity relationship (SAR) studies in drug discovery.
Commonly employed orthogonal protecting group pairs for amines include Boc/Cbz, Boc/Fmoc, and Alloc/Boc. The choice of protecting groups is dictated by the planned subsequent reaction steps and their compatibility with the desired chemical transformations.
| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl in dioxane) | Stable to catalytic hydrogenation, mild base |
| Benzyloxycarbonyl | Cbz | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to mild acid and base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., piperidine in DMF) | Stable to mild acid and catalytic hydrogenation |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis (e.g., Pd(PPh₃)₄, phenylsilane) | Stable to acid and base |
Table 1: Comparison of Common Amine Protecting Groups and Their Cleavage Conditions.
The following diagram illustrates the concept of orthogonal deprotection and subsequent functionalization of a diazaspiro[3.3]heptane scaffold:
Figure 2: Orthogonal strategy for the differential functionalization of a diazaspiro[3.3]heptane.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of an orthogonally protected diazaspiro[3.3]heptane scaffold.
Protocol 1: Synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
This protocol describes the synthesis of a mono-protected diazaspiro[3.3]heptane, which can then be further functionalized.
Part A: Synthesis of 1-benzyl-3-(chloromethyl)azetidin-3-carbaldehyde
-
Reduction of Chloroester: To a stirred solution of ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add lithium aluminum hydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours. Cool the reaction to 0 °C and quench sequentially with water (x mL), 15% aqueous NaOH (x mL), and water (3x mL). Filter the resulting solid and concentrate the filtrate under reduced pressure to afford the crude alcohol.
-
Swern Oxidation: To a solution of oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ at -78 °C, add DMSO (3.0 eq) dropwise. After 15 minutes, add a solution of the crude alcohol from the previous step in CH₂Cl₂ dropwise. Stir the mixture for 30 minutes at -78 °C, then add triethylamine (5.0 eq). Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction with water and extract with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired aldehyde.[8]
Part B: Reductive Amination and Cyclization
-
Reductive Amination: To a solution of 1-benzyl-3-(chloromethyl)azetidin-3-carbaldehyde (1.0 eq) and tert-butyl carbamate (1.1 eq) in dichloroethane, add acetic acid (1.0 eq). Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq). Stir the reaction at room temperature for 16 hours. Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to give the crude amine.
-
Cyclization: Dissolve the crude amine in THF and add potassium tert-butoxide (2.2 eq, 1.0 M solution in THF). Heat the reaction mixture to 70 °C in a sealed tube for 3 hours.[8] Cool the reaction to room temperature, filter to remove the precipitated salt, and concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to afford tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate.
Protocol 2: Orthogonal Deprotection and Functionalization
This protocol outlines the selective removal of the Boc group and subsequent acylation.
-
Boc Deprotection: Dissolve tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane. Stir the reaction at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 6-benzyl-2,6-diazaspiro[3.3]heptane. For some sensitive substrates, trifluoroacetic acid in dichloromethane can be a milder alternative.[6]
-
Acylation: To a solution of the hydrochloride salt (1.0 eq) and triethylamine (2.5 eq) in CH₂Cl₂ at 0 °C, add the desired acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the N-acylated product.
Conclusion
The strategic preparation of orthogonally protected diazaspiro[3.3]heptane scaffolds is a critical enabling technology for modern medicinal chemistry. The protocols and strategies outlined in this guide provide a robust framework for accessing these valuable building blocks. By mastering these techniques, researchers can efficiently explore the chemical space around this unique spirocyclic core, paving the way for the discovery of next-generation therapeutics with improved pharmacological profiles.
References
-
Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic letters, 10(16), 3525–3526. [Link]
-
Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y. P., Semirenko, V., Pishel, I., Kubyshkin, V., Lesyk, D., Klymenko-Ulianov, O., & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie (International ed. in English), 62(51), e202311583. [Link]
-
Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 190–193. [Link]
-
Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]
-
Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. PubMed. [Link]
-
Reddy, L. R., Waman, Y., & Kotturi, S. V. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 55(37), 5391-5394. [Link]
-
James, M., Malmquist, N. A., Ramos, A., Fletcher, S., & Chem, M. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]
-
Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link]
-
ideXlab. (n.d.). Heptanes - Explore the Science & Experts. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Martinkova, M., & Kovar, M. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino acids, 39(2), 515–521. [Link]
-
Corbet, M., Gualdani, R., Lenci, E., Menchi, G., & Trabocchi, A. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis, 366(1), 3894-3902. [Link]
-
Corbet, M., & Trabocchi, A. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Organic & Biomolecular Chemistry, 21(25), 5133-5147. [Link]
-
Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]
-
Reddy, L. R., Waman, Y., & Kotturi, S. V. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Synthesis of diazaspiro[3.3]heptanes 146 by reaction of... [Link]
-
Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Corbet, M., Gualdani, R., Lenci, E., Menchi, G., & Trabocchi, A. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]
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- 9. researchgate.net [researchgate.net]
Using 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane in peptide synthesis
Application Note: Strategic Incorporation of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane in Peptidomimetic Synthesis
Executive Summary
This guide details the protocols for utilizing 1-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane (structurally defined as tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate) as a rigidifying scaffold in peptide synthesis. Unlike flexible linkers (e.g., PEG, Gly-Gly), this spirocyclic diamine introduces a defined vector with high Fsp³ character, serving as a bioisostere for piperazine or proline surrogates. Its orthogonal protection scheme (Boc/Benzyl) allows for precise, directional incorporation into peptide backbones or drug conjugates.
Chemical Profile & Structural Logic
Molecule Identification:
-
Common Name: 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane (Colloquial)
-
IUPAC Name: tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
-
CAS Number: 1147557-97-8 (Generic for core scaffold derivatives)
-
Role: Constrained Secondary Diamine Linker / Turn Mimetic
Why This Scaffold?
-
"Escape from Flatland": The spiro[3.3] system forces the two nitrogen vectors into a rigid, non-planar geometry (approx. 90° twist), improving metabolic stability compared to piperazines.
-
Orthogonal Protection:
-
Boc (Acid Labile): Removed by TFA (compatible with solution-phase Boc chemistry or final cleavage in Fmoc SPPS).
-
Benzyl (Hydrogenolysis Labile): Removed by H₂/Pd-C or strong Lewis acids. Stable to TFA.
-
-
Secondary Amine Reactivity: Both nitrogens are secondary and sterically constrained, requiring high-efficiency coupling reagents (e.g., HATU, PyAOP).
Strategic Workflow: Orthogonal Deprotection
The critical decision in using this building block is the Order of Operations . You must decide which amine connects to the C-terminus of your peptide and which connects to the N-terminus (or payload).
Strategy A: The "Benzyl-First" Approach (Recommended for SPPS)
Best for: Capping a peptide on resin or extending a chain in solution before final TFA cleavage.
-
Activation: Remove Benzyl group (Hydrogenolysis).
-
Coupling: Attach to Carboxylic Acid (e.g., Fmoc-AA-OH).
-
Extension: Remove Boc (Acid) to expose the second amine for further reaction.
Strategy B: The "Boc-First" Approach
Best for: Solution phase synthesis where the Benzyl group serves as a permanent protecting group until the very end.
-
Activation: Remove Boc (TFA).
-
Coupling: Attach to Electrophile.
-
Final Deprotection: Remove Benzyl (Hydrogenolysis).
Detailed Protocols
Protocol 1: Selective Removal of Benzyl Group (Hydrogenolysis)
Objective: To generate the free mono-amine for coupling while retaining the Boc group.
Reagents:
-
Palladium on Carbon (10 wt.[1] % loading)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Acetic Acid (Glacial)[2]
-
Hydrogen Gas (Balloon or Parr shaker)
-
Celite 545
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of 1-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane in MeOH (0.1 M concentration).
-
Expert Tip: The secondary amine product can poison the catalyst. Add 1.0–1.5 eq of Acetic Acid to protonate the amine as it forms, significantly accelerating the reaction [1].
-
-
Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), carefully add 10 wt% Pd/C (10% by weight of the substrate).
-
Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of toluene or water first if handling large scale.
-
-
Hydrogenation: Purge the vessel with H₂ gas (3x vacuum/fill cycles). Stir vigorously under H₂ atmosphere (1 atm balloon is usually sufficient) for 4–16 hours at RT.
-
Monitoring: Monitor by TLC (ninhydrin stain) or LC-MS. The starting material (UV active due to Benzyl) will disappear; the product (Boc-only) has weak UV, so ELSD or MS detection is preferred.
-
Workup: Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate. If Acetic Acid was used, the product is an acetate salt. Co-evaporate with toluene (3x) to remove excess acetic acid.
Protocol 2: Coupling the Spiro-Diamine to a Peptide Fragment
Objective: Coupling the sterically hindered secondary amine to a carboxylic acid.
Reagents:
-
Carboxylic Acid Component (e.g., Fmoc-Phe-OH) (1.2 eq)
-
HATU (1.2 eq) or PyAOP (1.2 eq)
-
HOAt (1.2 eq) - Optional but recommended for hindered amines
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step:
-
Pre-activation: Dissolve the Carboxylic Acid and HATU in DMF (0.2 M). Add 1.0 eq of DIPEA. Stir for 2 minutes. The solution should turn slightly yellow.
-
Coupling: Add the solution containing the Debenzylated Spiro-Diamine (from Protocol 1) to the activated acid mixture. Add the remaining 2.0 eq of DIPEA.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Expert Tip: Due to the steric bulk of the spiro[3.3] system, standard EDC/NHS couplings often fail. HATU or COMU are required.
-
-
Quench: Dilute with EtOAc, wash with 5% NaHCO₃, Water, and Brine. Dry over Na₂SO₄.
Protocol 3: Boc Removal (TFA Deprotection)
Objective: Removing the Boc group to expose the second amine.
Reagents:
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIPS) - Scavenger
Step-by-Step:
-
Cocktail Preparation: Prepare a solution of TFA/DCM (1:1 v/v). If the molecule contains sensitive residues (Trp, Met), add 2.5% TIPS and 2.5% Water.
-
Reaction: Add the cocktail to the Boc-protected substrate (0.1 M). Stir for 30–60 minutes.
-
Workup: Evaporate volatiles under N₂ stream or reduced pressure. Co-evaporate with diethyl ether or toluene to remove residual TFA.
-
Salt Exchange: The product is a TFA salt. For subsequent couplings, ensure sufficient base (DIPEA) is added to neutralize this salt.
Visualization: Experimental Workflow
Figure 1: Strategic workflow for the "Benzyl-First" incorporation of the spirocyclic scaffold into a peptide backbone. This route preserves the acid-labile Boc group until the final stage or subsequent chain extension.
Troubleshooting & QC Data
Table 1: Common Issues and Solutions
| Issue | Probable Cause | Corrective Action |
| Incomplete Benzyl Removal | Catalyst Poisoning by amine product. | Add 1.0 eq Acetic Acid to the hydrogenation mixture [1]. |
| Low Coupling Yield | Steric hindrance of secondary amine. | Switch to HATU or PyAOP. Increase temperature to 40°C. |
| "Missing" Product in LCMS | Poor ionization or low UV absorbance. | The spiro-diamine has low UV activity. Use ELSD or monitor at 210 nm. |
| Precipitation during Coupling | Low solubility of rigid scaffold. | Use NMP (N-Methyl-2-pyrrolidone) instead of DMF as solvent. |
References
-
Hamza, D., et al. (2007).[3] "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." Synlett, 2007(16), 2584–2586.[3]
-
Burkhard, J. A., et al. (2010). "Spirocyclic Scaffolds in Drug Discovery." Angewandte Chemie International Edition, 49(21), 3524–3529.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.
Sources
Application Note: Precision N-Alkylation of Spiro[3.3]heptane Scaffolds
Executive Summary
The spiro[3.3]heptane scaffold has emerged as a critical "saturated bioisostere" in modern drug discovery, offering a rigid,
This guide details optimized protocols for the N-alkylation of these intermediates. Unlike standard piperidine chemistry, spiro[3.3]heptane derivatization requires careful control of basicity and nucleophilicity to prevent over-alkylation or ring-opening side reactions.[1]
Strategic Analysis: The Spiro[3.3]heptane Advantage & Challenge
The "Escape from Flatland"
Replacing a phenyl ring or a piperidine with a spiro[3.3]heptane core increases the fraction of
-
Geometric Rigidification: The spiro fusion locks the two azetidine rings perpendicular to each other, creating a defined 3D vector that differs from the chair conformation of piperidine.
-
Physicochemical Modulation:
-
Basicity (pKa): The pKa of 2-azaspiro[3.3]heptane (~9.[1]4) is significantly lower than that of piperidine (~11.2).[1] This reduced basicity lowers the fraction of ionized drug at physiological pH (
), often reducing and improving membrane permeability despite the addition of carbon mass. -
Metabolic Stability: The strained rings are surprisingly resistant to oxidative metabolism compared to the
-carbons of flexible amines.[1]
-
Reactivity Profile
The nitrogen atom in a spiro[3.3]heptane is part of a strained azetidine ring.[1]
-
Nucleophilicity: While less basic than piperidine, the nitrogen remains nucleophilic.[1] However, the steric bulk of the spiro-quaternary center (C2 position relative to N) can retard rates with bulky electrophiles.[1]
-
Stability: The ring strain (~26 kcal/mol per ring) makes the system susceptible to acid-catalyzed ring opening under extreme conditions, though it is generally stable under standard basic alkylation conditions.[1]
Decision Matrix: Selecting the Alkylation Method
Choose the synthetic route based on the nature of the alkyl group (
Figure 1: Strategic decision tree for N-alkylation of spiro-amines.[1]
Method A: Reductive Amination (Preferred)[1]
Scope: Best for introducing secondary alkyl groups or when avoiding over-alkylation is critical. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.[1]
Materials
-
Substrate: Spiro[3.3]heptane amine (free base or salt).[1]
-
Carbonyl Source: Aldehyde (1.1 equiv) or Ketone (1.5–2.0 equiv).[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (
).[1] -
Solvent: 1,2-Dichloroethane (DCE) or THF.[1]
-
Additive: Acetic Acid (AcOH).[1]
Protocol
-
Salt Break (If required): If starting with an oxalate or HCl salt, suspend the salt in the solvent and add 1.0 equiv of TEA or DIPEA.[1] Stir for 15 min.
-
Imine Formation:
-
Dissolve the amine (1.0 equiv) and aldehyde/ketone (1.1–1.5 equiv) in DCE (0.1 M concentration).
-
Add AcOH (1.0–2.0 equiv).[1] Note: Acid catalysis is crucial to activate the carbonyl, especially for the less basic spiro-amine.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Workup:
Why this works: STAB is a mild reductant that reduces the iminium ion faster than the aldehyde/ketone, preventing side reactions.[1]
Method B: Direct Nucleophilic Substitution ( )[1]
Scope: Ideal for primary alkyl halides, benzyl bromides, and active heteroaryl halides. Risk: Over-alkylation (quaternization) is a risk if stoichiometry is not controlled.[1]
Materials
-
Electrophile: Alkyl Bromide/Iodide (0.9–1.0 equiv).[1]
-
Base: Inorganic (
, ) preferred over organic bases to prevent elimination of the alkyl halide. -
Solvent: Acetonitrile (MeCN) for reactive halides; DMF for less reactive ones.[1]
Protocol
-
Preparation:
-
Dissolve the spiro-amine (1.0 equiv) in anhydrous MeCN (0.1 M).
-
Add powdered, dry
(2.0–3.0 equiv).[1]
-
-
Addition:
-
Add the alkyl halide (0.95 equiv) dropwise.[1] Note: Using a slight deficit of the alkylating agent minimizes over-alkylation.
-
-
Reaction:
-
Workup:
Method C: De Novo Assembly (Double Alkylation)[1]
When the spiro-amine is difficult to alkylate due to steric bulk, it is often more efficient to build the ring with the substituent already attached.[1]
Reaction: Condensation of a primary amine (
Figure 2: De novo synthesis of the spiro-core allows introduction of bulky R-groups.[1]
Protocol Highlight: This reaction is typically performed in water or sulfolane at high temperatures (100°C+) using NaOH as the base.[1] It is robust and scalable for creating the scaffold from scratch.[1]
Data Summary & Troubleshooting
Comparative Reactivity Table
| Parameter | Piperidine | 2-Azaspiro[3.3]heptane | Implication for Protocol |
| pKa (Conj.[1] Acid) | ~11.2 | ~9.4 | Spiro is less basic; requires less aggressive bases for deprotonation but may be less nucleophilic.[1] |
| Steric Environment | Chair (Flexible) | Pucker (Rigid) | Spiro has fixed vectors; bulky electrophiles may require higher heat.[1] |
| LogD (pH 7.4) | Baseline | -0.5 to -1.0 lower | Spiro products are more polar; adjust extraction solvents (use DCM/IPA).[1] |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion (Method A) | Imine formation stalled | Add molecular sieves (4Å) or |
| Over-Alkylation (Method B) | Excess electrophile | Use 0.9 equiv of alkyl halide; Add amine slowly to electrophile (Reverse Addition).[1] |
| Poor Solubility | Salt formation | Use free base form; Switch solvent to DMF or DMSO; Use organic bases (DIPEA).[1] |
| Ring Opening | Acid sensitivity | Avoid strong mineral acids (HCl) at high temps; Use weak acids (AcOH) for workup.[1] |
References
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.[1] Link[1]
-
Wuitschik, G., et al. (2010).[1] Spirocyclic Scaffolds in Medicinal Chemistry: Evaluation of Physicochemical Properties and Bioisosteric Potential.[1] Journal of Medicinal Chemistry.[1] Link[1]
-
Hamza, D., et al. (2007).[1] Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.[1] Link
-
Meyers, M. J., et al. (2009).[1] Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters.[1] Link[1]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews.[1] Link[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this valuable spirocyclic building block. As a unique scaffold that can serve as a piperazine bioisostere, achieving high purity is critical for subsequent synthetic steps and biological screening.[1][2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues directly.
Troubleshooting Guide
This section addresses common problems observed during the workup and purification of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My final product yield is low after column chromatography, and the product is a persistent yellow oil. What went wrong?
A1: This is a frequent issue stemming from several potential causes. The oily nature of the product is consistent with literature reports for similar N-Boc protected diazaspiro[3.3]heptanes.[4] However, low recovery and discoloration point to specific problems:
-
Product Decomposition on Silica: Standard silica gel is slightly acidic (pH ~4-5), which can cause the partial cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group.[5][6] The resulting free amine is more polar and may streak on the column or remain at the baseline, significantly reducing your isolated yield. The generated tert-butyl cation can also lead to colored byproducts.
-
Co-elution with Impurities: If the crude reaction mixture contains non-polar, high-boiling impurities (e.g., dibenzyl ether from the benzylation step), they may co-elute with your product, resulting in an impure oil.[7]
-
Incomplete Reaction: If the initial synthesis is not driven to completion, unreacted starting materials can complicate purification and contribute to the appearance of a complex, oily mixture.
Troubleshooting Steps:
-
Neutralize Your Silica: Before preparing your column, pre-treat the silica gel by slurrying it in your starting eluent (e.g., 5% Ethyl Acetate in Hexane) containing 0.5-1% triethylamine (Et₃N). Let it stand for an hour, then pack the column as usual. This neutralizes the acidic sites and prevents Boc-group cleavage.
-
Perform an Acid-Base Extraction: Before chromatography, consider a liquid-liquid extraction. The benzyl-protected nitrogen is a basic tertiary amine, while the Boc-protected nitrogen is non-basic. You can dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and extract it with dilute aqueous acid (e.g., 1 M HCl).[8] Your desired product will move to the aqueous layer as a salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with 2 M NaOH) and back-extract your purified product into a fresh organic solvent. This is highly effective for removing non-basic organic impurities.
-
Alternative Stationary Phases: If decomposition persists, consider switching to a less acidic stationary phase like alumina (basic or neutral grade) or using a reversed-phase C18 column if the polarity is suitable.
Q2: My ¹H NMR spectrum shows an unexpected singlet at ~9.8 ppm and my TLC plate has a spot that stains with 2,4-DNP. What is this impurity?
A2: These signals strongly indicate the presence of benzaldehyde . Benzaldehyde is the primary oxidation product of benzyl chloride and is a very common impurity in commercial-grade starting material.[7] During synthesis, it can react with any primary or secondary amine starting materials to form imine byproducts, further complicating the reaction mixture.[7]
Removal Strategy:
-
Pre-purification of Benzyl Chloride: If you suspect your starting material is the source, you can purify benzyl chloride by distillation under reduced pressure. However, this is often not practical.
-
Workup Procedure: A simple and effective method to remove benzaldehyde is to wash the crude organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃) during the initial workup. The bisulfite will form a water-soluble adduct with the aldehyde, which is then partitioned into the aqueous layer and removed.
Q3: I am trying to purify a crude solid by recrystallization, but it keeps "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase. This is common for compounds that are oils or low-melting solids at room temperature.
Solutions to Induce Crystallization:
-
Optimize the Solvent System: You are likely using a solvent system where the compound's solubility changes too drastically with temperature. Try a mixed-solvent system.[9][10] Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethyl acetate, acetone, or dichloromethane). Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane, or petroleum ether) dropwise at the elevated temperature until you see persistent cloudiness.[11] Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[9]
-
Slow Cooling: Rapid cooling, such as placing the flask directly in an ice bath, encourages oiling out.[11] Allow the solution to cool slowly to room temperature, and then move it to a 4°C refrigerator before attempting an ice bath. Insulating the flask can help slow the cooling rate.[12]
-
Scratching and Seeding: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane on a lab scale?
A1: For typical lab-scale synthesis (50 mg to 5 g), flash column chromatography on neutralized silica gel is the most robust and widely applicable method.[4][13][14] It provides excellent separation of the desired product from both more polar and less polar impurities.
Experimental Protocol: Flash Column Chromatography
-
Preparation of Neutralized Silica: For every 100 g of silica gel, slurry it in 500 mL of the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate) and add 5 mL of triethylamine. Stir for 30 minutes, then pack your column.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your starting eluent. For best resolution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude oil in DCM, add 2-3 times its weight in silica, and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
Column Elution: Carefully load the dry powder onto the top of the packed column. Elute with a solvent gradient. A typical gradient for this compound would be from 2% to 30% Ethyl Acetate in Hexane. The exact gradient should be optimized based on an initial TLC analysis of your crude material.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Visualize spots using a UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the eluent under reduced pressure using a rotary evaporator to yield the purified product, which is typically an oil.[4][15]
Q2: Can you provide a summary of different purification strategies and their effectiveness?
A2: Certainly. The choice of purification method depends on the scale of your reaction and the nature of the impurities.
| Purification Method | Typical Purity | Expected Yield | Scale | Key Considerations & Best Use Case |
| Flash Chromatography | >98% | 60-90% | Lab Scale (mg-g) | Gold standard for removing a wide range of impurities. Use neutralized silica to prevent Boc deprotection.[16][17] |
| Acid-Base Extraction | 80-95% | 85-95% | Lab & Process (g-kg) | Excellent for removing neutral/acidic impurities. Often used as a pre-purification step before chromatography or crystallization.[8] |
| Recrystallization | >99% | 50-80% | Lab & Process (g-kg) | Only feasible if the product is a solid or can be crystallized from a mixed-solvent system. Highly effective for achieving exceptional purity.[18][19] |
| Distillation (Kugelrohr) | >98% | 50-70% | Lab Scale (mg-g) | Potentially viable if the compound is thermally stable and major impurities have significantly different boiling points. |
Q3: How do I choose the best purification strategy for my specific situation?
A3: The optimal strategy depends on your initial assessment of the crude product. The following decision tree can guide your choice.
Caption: Decision workflow for selecting a purification method.
References
-
Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. [Link]
-
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. [Link]
-
Recrystallization method. (n.d.). [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
University of Massachusetts. (n.d.). Recrystallization. [Link]
-
University of California, Irvine. (n.d.). Recrystallization - Part 2. [Link]
-
Organic Syntheses Procedure. (2006). Organic Syntheses, 83, 61. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[16][16] heptane-2-carboxylic acid tert-butyl ester.
-
ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. [Link]
-
ResearchGate. (n.d.). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction... [Link]
-
Ricerca UniBa. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). [Link]
-
PMC. (n.d.). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. [Link]
-
Jones, S. P., et al. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters. [Link]
-
Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Spirocyclic Amines
Welcome to the technical support center for navigating the complexities of N-Boc deprotection, with a special focus on challenging spirocyclic amine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions to common experimental hurdles. As Senior Application Scientists, we understand that spirocyclic scaffolds, while valuable in medicinal chemistry, introduce unique steric and electronic challenges to standard synthetic protocols.
This resource is structured to address your issues directly, moving from specific troubleshooting scenarios to broader frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the deprotection of N-Boc protected spirocyclic amines. Each answer provides a causal explanation and a series of actionable steps to resolve the issue.
Q1: My N-Boc deprotection is sluggish and incomplete, even after several hours. What are the likely causes and how can I fix this?
Incomplete deprotection is a common issue, particularly with sterically demanding substrates like spirocycles. The rigid, three-dimensional nature of the spirocyclic core can hinder the approach of the acid to the nitrogen-bound Boc group.[1] Several factors can be at play.
Primary Causes & Solutions:
-
Insufficient Acid Strength or Stoichiometry: Standard conditions may not be sufficiently potent for a hindered carbamate. The equilibrium may not fully favor the deprotected amine.[1][2]
-
Solution 1: Increase Acid Concentration. If using 20-25% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing the concentration to 50% or even using neat TFA.[1][3]
-
Solution 2: Switch to a Stronger Acid System. A 4M solution of Hydrogen Chloride (HCl) in 1,4-dioxane is often more effective than TFA for stubborn deprotections.[3][4][5]
-
-
Low Reaction Temperature or Insufficient Time: Deprotection is a kinetic process. Room temperature may not provide enough energy to overcome the activation barrier for sterically hindered substrates.[2][3]
-
Solution 1: Elevate the Temperature. Gentle heating to 40-50 °C can significantly accelerate the reaction rate. However, this should be done cautiously if other acid-sensitive or temperature-sensitive functional groups are present.[2][6]
-
Solution 2: Extend Reaction Time. Continue to monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed for a longer duration (e.g., overnight) if necessary.[3][6]
-
-
Poor Substrate Solubility: If the N-Boc protected spirocycle is not fully dissolved, the reaction becomes a heterogeneous mixture, limiting the reaction rate.[1]
Decision Workflow for Incomplete Deprotection
This workflow provides a logical sequence of steps to troubleshoot a stalled deprotection reaction.
Caption: A decision workflow for troubleshooting incomplete Boc deprotection.
Q2: My deprotection is working, but I'm seeing significant side product formation. What is causing this and how can I suppress it?
Side product formation during acidic Boc deprotection is almost always caused by the reactive tert-butyl cation intermediate generated upon cleavage of the Boc group.[7][8][9] This electrophilic carbocation can alkylate any nucleophilic sites on your spirocyclic amine or solvent, leading to impurities that can be difficult to remove.[10]
Primary Cause & Solutions:
-
Alkylation by tert-Butyl Cation: Electron-rich aromatic rings or other nucleophilic functional groups (thiols, thioethers) within your molecule are particularly susceptible to this side reaction.[10][11]
-
Solution 1: Use a Scavenger. This is the most effective mitigation strategy. Scavengers are reagents added to the reaction mixture to trap the tert-butyl cation.[4] Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.[2] TIS (2.5-5% v/v) is a very common and effective choice.[3]
-
Solution 2: Lower the Reaction Temperature. Performing the deprotection at 0 °C can reduce the rate of competing side reactions while still allowing the desired deprotection to proceed, albeit more slowly.[2][6]
-
The Role of Scavengers
The diagram below illustrates how scavengers intercept the problematic tert-butyl cation.
Caption: Mechanism of scavenger action in preventing side-product formation.
Q3: My spirocyclic amine contains other acid-sensitive functional groups (e.g., tert-butyl esters, acetals). How can I selectively remove the N-Boc group?
This is a classic challenge of chemoselectivity. Standard strong acid conditions like TFA/DCM will likely cleave other acid-labile groups.[6] Milder or alternative, non-acidic methods are required.
Solutions for Selective Deprotection:
-
Milder Acidic Conditions:
-
Alternative Reagent Systems:
-
Oxalyl Chloride in Methanol: This system is remarkably effective for N-Boc deprotection and is tolerant of some acid-labile esters.[4][14] The reaction proceeds at room temperature and is often complete within 1-4 hours.[2][14][15]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in an inert solvent can offer milder conditions, though they may require longer reaction times or gentle heating.[4][16]
-
Thermal Deprotection: In some cases, simply heating the N-Boc protected compound in a suitable solvent (like water or trifluoroethanol) can effect deprotection without any acid.[4][17] This method is particularly attractive from an environmental perspective.[18]
-
| Method | Reagent(s) | Typical Conditions | Notes |
| Standard Strong Acid | 20-50% TFA in DCM | 0 °C to RT, 1-4 h | High efficiency, risk to other acid-labile groups.[5][7] |
| Alternative Strong Acid | 4M HCl in 1,4-dioxane | RT, 0.5-2 h | Often faster; product is HCl salt, which may aid purification.[5][19][20] |
| Mild Lewis Acid | ZnBr₂ in DCM | RT to 40 °C, variable time | Good for substrates with acid-sensitive groups.[4][16] |
| Mild Alternative | Oxalyl Chloride in Methanol | RT, 1-4 h | Excellent selectivity for N-Boc over some esters.[2][14][15] |
| Green/Thermal | Refluxing Water | 100 °C, 15 min to several hours | Environmentally benign, but high temperature may not be suitable for all substrates.[4][12][18] |
Table 1. Comparative summary of common Boc deprotection methodologies.
Frequently Asked Questions (FAQs)
Q1: Why is Boc deprotection of spirocyclic amines often more challenging than for their acyclic counterparts?
The primary reason is steric hindrance . The spirocyclic core creates a fixed, three-dimensional architecture that can physically block or impede the approach of solvent and reagent molecules to the carbamate functionality.[1] Additionally, the ring strain inherent in some small-ring spirocycles can alter the electronics and reactivity of the N-Boc group, making it more resistant to cleavage.[21]
Q2: What are the best analytical techniques to monitor the progress of my deprotection reaction?
A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. The deprotected amine, being more polar, will have a significantly lower Rf value than the N-Boc protected starting material. Staining the plate with a ninhydrin solution is highly effective, as it produces a distinct color (typically purple or yellow) with the newly formed free amine, while the starting material remains uncolored.[1][6][19][22]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more quantitative assessment of the reaction progress by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[2][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons, which typically appears around 1.4 ppm.[1]
Q3: When should I choose TFA versus HCl for deprotection?
The choice depends on several factors:
-
Selectivity: For substrates with other tert-butyl-based protecting groups (e.g., t-butyl esters), 4M HCl in dioxane has been shown to offer superior selectivity for the N-Boc group.[20][23]
-
Product Salt Form: Deprotection with TFA yields a trifluoroacetate salt, which can sometimes be an oil and difficult to handle or crystallize.[5] In contrast, HCl deprotection yields a hydrochloride salt, which is frequently a crystalline solid, aiding in purification by precipitation and filtration.[5]
-
Work-up: Residual TFA can be difficult to remove completely and may require co-evaporation with a solvent like toluene.[3][6][24] HCl salts are often precipitated directly from the reaction mixture with a non-polar solvent like diethyl ether.[5]
Q4: Are there any non-acidic methods for Boc deprotection of highly sensitive spirocyclic amines?
Yes, several methods avoid the use of strong Brønsted acids:
-
Thermal Deprotection: As mentioned earlier, heating the substrate in a solvent like water can be effective and is an environmentally friendly ("green") approach.[4][12][18] Continuous flow reactors can offer precise temperature control for this method.[25]
-
Mechanochemical Methods: Ball milling of a Boc-protected amine with a solid acid like p-toluenesulfonic acid in solvent-free conditions has been reported as a rapid and efficient method.[26]
-
Basic Conditions: While uncommon, cleavage of the Boc group can be achieved under basic conditions in specific cases where the amine is highly activated, such as in a pyrrole.[12][27]
Detailed Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM[6][7]
-
Dissolve the N-Boc protected spirocyclic amine (1.0 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
If the substrate is sensitive to alkylation, add triisopropylsilane (TIS) (2.5-5% v/v) as a scavenger.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (3x).
-
The resulting TFA salt can be used directly or subjected to a basic work-up (e.g., washing with saturated NaHCO₃ solution) to yield the free amine.[7][19]
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane[3][5]
-
Suspend or dissolve the N-Boc protected spirocyclic amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. Completion is often achieved within 30 minutes to 2 hours. The deprotected amine hydrochloride salt may precipitate during the reaction.
-
Upon completion, remove the solvent in vacuo.
-
Triturate the resulting solid with anhydrous diethyl ether, collect by filtration, and wash with additional diethyl ether to remove non-polar impurities.
-
Dry the solid under vacuum to obtain the pure hydrochloride salt of the deprotected spirocyclic amine.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol[2][14][15]
-
In a dry flask, dissolve the N-Boc protected substrate (1.0 equiv.) in anhydrous Methanol (MeOH) (e.g., 0.1 M).
-
Stir the solution at room temperature for 5 minutes.
-
Add oxalyl chloride (typically 3 equivalents) dropwise to the solution. Note: An exotherm and sputtering may be observed.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent in vacuo to yield the hydrochloride salt of the amine. Proceed with purification as needed.
References
- N-Boc deprotection issues and altern
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem. (URL: )
- Navigating Boc Deprotection: A Guide to Preventing Side Products - Benchchem. (URL: )
- Technical Support Center: Optimizing Boc Deprotection for PEG Linkers - Benchchem. (URL: )
- A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development - Benchchem. (URL: )
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines - Benchchem. (URL: )
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. (URL: )
- Troubleshooting incomplete Boc deprotection - Benchchem. (URL: )
- Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem. (URL: )
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group - Scirp.org. (URL: [Link])
- TLC monitoring of N-Boc-D-proline protection and deprotection reactions. - Benchchem. (URL: )
- Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem. (URL: )
-
Any suggestion on Boc deprotection without using acid? - ResearchGate. (URL: [Link])
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (URL: [Link])
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. (URL: [Link])
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. (URL: [Link])
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (URL: [Link])
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
BOC Protection and Deprotection - J&K Scientific LLC. (URL: [Link])
-
Boc Removals with TFA in Peptide Synthesis : r/chemistry - Reddit. (URL: [Link])
-
Boc Deprotection Mechanism - HCl - Common Organic Chemistry. (URL: [Link])
-
Boc Deprotection - HCl - Common Organic Chemistry. (URL: [Link])
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (URL: [Link])
-
Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (URL: [Link])
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona. (URL: [Link])
-
How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. (URL: [Link])
-
How to confirm BOC deprotection by TFA ? | ResearchGate. (URL: [Link])
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd. (URL: [Link])
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - MDPI. (URL: [Link])
-
Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones - ACS Publications. (URL: [Link])
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- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. BOC deprotection [ms.bzchemicals.com]
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- 20. experts.arizona.edu [experts.arizona.edu]
- 21. Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones [acswebcontent.acs.org]
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- 24. reddit.com [reddit.com]
- 25. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. scispace.com [scispace.com]
Minimizing side reactions during benzyl deprotection of spiro heptanes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the benzyl deprotection of spiro-heptane scaffolds. The unique structural strain and reactivity of spirocycles demand careful optimization to prevent unwanted side reactions. This document is designed to help you navigate these challenges and achieve clean, high-yielding deprotection.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My hydrogenolysis reaction is sluggish or has stalled completely. What are the likely causes and how can I resolve this?
A1: Incomplete debenzylation is a common issue that can typically be traced back to catalyst deactivation or suboptimal reaction conditions.
Causality & Explanation: The catalytic cycle for hydrogenolysis relies on the active sites of the palladium catalyst.[1] These sites can be blocked or "poisoned" by various species, including the amine product itself, sulfur-containing impurities, or other coordinating functional groups within your molecule.[2][3] In the case of nitrogen-containing spiro-heptanes, the resulting secondary or primary amine can coordinate strongly to the palladium surface, inhibiting further catalytic turnover.[4] Furthermore, insufficient hydrogen pressure or poor mass transfer of hydrogen gas to the catalyst surface can also limit the reaction rate.
Recommended Actions:
-
Catalyst Selection & Loading:
-
Switch to Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more effective than Pd/C for substrates containing amines and can be more resistant to poisoning.[1][5] In some challenging cases, a 1:1 mixture of Pd/C and Pd(OH)₂/C has been shown to be more effective than either catalyst alone.[5]
-
Increase Catalyst Loading: For difficult substrates, increasing the catalyst loading from the standard 5-10 mol% to 20-25 mol% can provide more active sites to drive the reaction to completion.
-
-
Optimize Hydrogen Source:
-
Increase Hydrogen Pressure: If using H₂ gas, ensure all connections are sealed and increase the pressure (e.g., from balloon pressure to 50-100 psi) using appropriate hydrogenation equipment. This increases the concentration of hydrogen at the catalyst surface.
-
Switch to Catalytic Transfer Hydrogenation (CTH): CTH avoids the need for pressurized H₂ gas and often provides faster and cleaner reactions.[6][7][8] It uses a hydrogen donor that delivers hydrogen in situ. This technique can be particularly effective for preventing catalyst poisoning.[9]
-
-
Acidify the Medium (with caution):
-
Adding a mild acid (e.g., 1-2 equivalents of acetic acid or HCl in an appropriate solvent) can protonate the product amine, preventing it from coordinating to and poisoning the palladium catalyst.[10] Caution: This approach must be used judiciously with spiro-heptanes, as excessive acidity can promote ring-opening (see Q2). Monitor carefully for side product formation.
-
Caption: Troubleshooting workflow for incomplete debenzylation.
Q2: I'm observing a side product corresponding to ring-opening of my spiro-heptane. How can I prevent this?
A2: Ring-opening is a significant risk for strained spirocyclic systems, often catalyzed by acidic conditions generated in situ or by Lewis acidic reagents. The key is to maintain neutral or near-neutral conditions and avoid excessive thermal energy.
Causality & Explanation: The cleavage of a benzyl ether can proceed through intermediates with carbocationic character, especially under acidic conditions (Brønsted or Lewis).[11][12] The inherent ring strain of a spiro-heptane, particularly if it contains heteroatoms or adjacent functionality, makes it susceptible to rearrangement or nucleophilic attack, leading to ring-opening.[13] For instance, a transient carbocation formed during deprotection could trigger a pinacol-like rearrangement to relieve strain.[13] Even standard Pd/C can have acidic residues on its carbon support, which can be sufficient to catalyze this side reaction.
Recommended Actions:
-
Prioritize Catalytic Transfer Hydrogenation (CTH): CTH methods are generally much milder and are performed under neutral or slightly basic conditions, which significantly suppresses acid-catalyzed side reactions. Ammonium formate is an excellent and commonly used hydrogen donor.[9]
-
Use a Non-Acidic Solvent System: Avoid solvents that can generate acids (e.g., avoid aged chlorinated solvents). Protic solvents like methanol or ethanol are standard, but ensure they are high purity.
-
Add a Mild, Non-Coordinating Base: If trace acidity is suspected, adding a proton sponge like 2,6-lutidine or a very small amount of a non-nucleophilic base can neutralize the acid without interfering with the catalysis.
-
Avoid Lewis Acids: Deprotection methods using Lewis acids like BCl₃ or BBr₃ are generally too harsh for sensitive spirocyclic systems and should be avoided unless all other methods fail and the substrate is known to be stable.[12][14][15]
-
Control Temperature: Run the reaction at room temperature. Avoid excessive heating, which can provide the activation energy needed for undesired rearrangement pathways.
Caption: Reaction pathways for deprotection vs. ring-opening.
Frequently Asked Questions (FAQs)
1. Which benzyl deprotection method is best for a sensitive spiro-heptane substrate?
For substrates prone to rearrangement, Catalytic Transfer Hydrogenation (CTH) is the premier choice. It is performed under neutral conditions, avoids strong acids and high pressures, and is often faster than traditional hydrogenolysis.[6]
2. How do I choose between different hydrogen donors for CTH?
Common hydrogen donors include ammonium formate, formic acid, cyclohexene, and 1,4-cyclohexadiene.[6][7][11]
-
Ammonium Formate: Highly recommended. It is effective, inexpensive, and the byproducts are volatile, simplifying workup. It is particularly good for nitrogen-containing substrates.[9]
-
Formic Acid: Can be very effective but introduces an acidic component, which may not be suitable for acid-sensitive spirocycles.[7][11]
-
1,4-Cyclohexadiene: A very mild and effective neutral hydrogen donor.[16] The byproduct is benzene, which must be removed during workup.
3. Are there any non-reductive methods that are safe for spiro-heptanes?
While reductive cleavage is most common, oxidative methods exist. Using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzyl ethers, especially p-methoxybenzyl (PMB) ethers.[8][17] However, this requires careful substrate evaluation, as the spiro-heptane core could be susceptible to oxidation. A small-scale test reaction is highly recommended before proceeding. More recently, visible-light-mediated oxidative debenzylation has emerged as a mild alternative.[18]
Data & Protocols
Table 1: Comparison of Benzyl Deprotection Methods for Spiro-heptanes
| Method | Reagents & Conditions | Pros | Cons & Risks for Spiro-heptanes |
| Classical Hydrogenolysis | H₂ (1-5 atm), Pd/C or Pd(OH)₂/C, RT, Alcoholic Solvent | Well-established, clean byproducts (toluene).[19][20] | Risk of catalyst poisoning by amines[2]; residual acidity on catalyst can cause ring-opening. |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Ammonium Formate, RT, Methanol | Mild, neutral conditions; rapid; avoids H₂ gas.[6][9] Ideal for acid-sensitive substrates. | Requires stoichiometric hydrogen donor; may be less effective for highly sterically hindered groups. |
| Lewis Acid Cleavage | BCl₃ or BBr₃, DCM, -78 °C to RT | Effective for very robust substrates.[12] | Not Recommended. Extremely high risk of spirocycle rearrangement or ring-opening.[13] |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O, RT | Orthogonal to reductive methods; good for PMB ethers.[17] | Potential for undesired oxidation of the spiro-heptane core. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
This protocol is recommended as the first-line method for benzyl deprotection of spiro-heptanes.
Materials:
-
Benzyl-protected spiro-heptane substrate
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH), HPLC grade
-
Celite®
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl-protected spiro-heptane (1.0 eq) in methanol (approx. 0.05-0.1 M concentration).
-
Addition of Reagents: To the solution, add ammonium formate (5.0 eq). Stir for 5 minutes until it is mostly dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (0.1 to 0.2 weight equivalents of the substrate). Caution: Pd/C is pyrophoric; handle with care and preferably under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reaction: Equip the flask with a reflux condenser and stir the mixture vigorously at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with additional methanol.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude material can be purified by standard methods (e.g., column chromatography or recrystallization) to yield the deprotected spiro-heptanol.
References
- Bieg, T., & Szeja, W. (1985).
- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491.
- Adger, B. M., O'Farrell, C., Lewis, N. J., & Mitchell, M. B. (1985). Catalytic transfer hydrogenolysis of N-benzyl protecting groups. Synthesis, 1985(1), 53-55.
- Ito, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2437-2444.
-
Ito, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. Available: [Link]
- Bodanszky, M., & Bodanszky, A. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available: [Link]
- Lesma, G., et al. (2004). Bis-benzyl protected 6-amino cyclitols are poisonous to Pd/C catalysed hydrogenolysis of benzyl ethers. Tetrahedron Letters, 45(6), 1263-1265.
-
J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Available: [Link]
-
Chem Help ASAP. (2018). benzyl ether cleavage. YouTube. Available: [Link]
- Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.
-
Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. Available: [Link]
-
Various Authors. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. ResearchGate. Available: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available: [Link]
- Pagliaro, M., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
-
Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC. Available: [Link]
- Nambu, H., et al. (2018). Synthesis of 1-azaazulenes using ring-opening cyclization of spirocyclopropane with amine. Synlett, 29(10), 1335-1338.
- Harger, M. J. P., & Williams, A. (1986). Migration of a benzyl group in the Lossen-like rearrangement of an N-phosphinoyl-O-sulphonylhydoxylamine. Journal of the Chemical Society, Perkin Transactions 1, 1681-1685.
-
ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Available: [Link]
- Tcyrulnikov, S., et al. (2018). Lewis Acid-Promoted Enantioselective Dearomative Spirocyclizations of Allenes. The Journal of Organic Chemistry, 83(19), 12207-12212.
-
AtlanChim Pharma. (2021). Science About O-Benzyl protecting groups. Available: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis Reagent Guide. Available: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Lewis Acids Reagent Guide. Available: [Link]
-
Figshare. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p‑Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Available: [Link]
- Lee, H., & Lee, S. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, e202501387.
- Crawford, C., & Oscarson, S. (2020).
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Available: [Link]
- Li, K., & Fu, H. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
-
Magdziarz, T., & Pettus, T. R. R. (2008). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC. Available: [Link]
- CoLab. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers.
- Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 949-953.
- Nambu, H., et al. (2013). Ring-opening cyclization of spirocyclopropanes with stabilized sulfonium ylides for the construction of a chromane skeleton.
-
Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis?. Available: [Link]
- Corma, A., & Renz, M. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(7), 3121-3166.
- Soda, A. K., et al. (2023). Lewis acid catalyzed spiro annulation of (Z)-3-amino-acrylates with 2-amino arylbenzamides: one-pot synthesis of pyrrole–quinazoline hybrids. RSC Advances, 13(22), 15003-15008.
-
ResearchGate. (2025). Ring-opening polymerization of bicyclic and spiro compounds. Reactivities and polymerization mechanisms. Available: [Link]
- Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464-12473.
- Beil, S., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1370-1378.
-
ResearchGate. (2026). A Mild and Practical Deprotection Method for Benzyl Thioethers. Available: [Link]
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Stability of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane under acidic conditions
A Guide to Navigating Acidic Conditions and Selective Deprotection
Welcome to the Technical Support Center for 1-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile diazaspiro[3.3]heptane scaffold. As Senior Application Scientists, we have compiled this resource to address common questions and troubleshooting scenarios encountered during the manipulation of the Boc and benzyl protecting groups under acidic conditions. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
The 2,6-diazaspiro[3.3]heptane core is a valuable building block in medicinal chemistry, often used as a conformationally restricted piperazine bioisostere.[1][2] The strategic use of orthogonal protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the more robust benzyl (Bn) group, is crucial for the selective functionalization of the two nitrogen atoms.[3][4] This guide will focus on the stability of 1-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane in acidic environments and provide protocols for achieving selective deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the selective deprotection of 1-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane?
The ability to selectively deprotect one nitrogen atom in the presence of another protected nitrogen relies on the concept of "orthogonal protection".[3][5] In this case, the Boc and benzyl groups are considered a "quasi-orthogonal" pair because both are removed under acidic conditions, but they exhibit significantly different acid lability.[3][4] The Boc group is highly sensitive to moderate acids like trifluoroacetic acid (TFA), while the benzyl group requires much harsher conditions, such as strong acids like hydrogen fluoride (HF) or hydrogenolysis, for cleavage.[3][6] This differential stability allows for the selective removal of the Boc group, leaving the benzyl group intact.
Q2: Under what acidic conditions is the Boc group typically cleaved from the diazaspiro[3.3]heptane core?
The Boc group is readily cleaved under moderately acidic conditions. The most common reagents are:
-
Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7] A concentration of 20-50% TFA in DCM is typically sufficient to achieve complete deprotection within 1-2 hours at room temperature.[7]
-
Hydrochloric acid (HCl) in an organic solvent, such as a 4M solution in 1,4-dioxane.[7] This method is often faster, with deprotection usually complete in under 30 minutes.[8]
The mechanism involves protonation of the carbamate carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[8][9]
Q3: Is the benzyl group stable under the conditions used for Boc deprotection?
Generally, yes. The benzyl group is significantly more stable to the acidic conditions used for Boc removal (e.g., TFA in DCM or HCl in dioxane) and will remain on the second nitrogen atom.[3][10] However, prolonged exposure to very strong acids or elevated temperatures could potentially lead to slow cleavage of the benzyl group.[6]
Q4: How can I remove the benzyl group after the Boc group has been cleaved and the first nitrogen has been functionalized?
The most common and effective method for benzyl group removal is catalytic hydrogenolysis .[6][11] This typically involves treating the compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C).[11] This method is advantageous as it proceeds under neutral conditions, which is beneficial if other acid- or base-sensitive functional groups are present in the molecule.
Alternatively, strong acids like HBr in acetic acid or HF can cleave benzyl groups, but these conditions are harsh and may not be compatible with other functionalities on your molecule.[10][12]
Troubleshooting Guide
This section addresses common issues that may arise during the selective deprotection of 1-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | 1. Insufficient acid strength or concentration: The reaction rate is dependent on the acid concentration.[7]2. Inadequate reaction time or temperature: Deprotection is a kinetic process.[7]3. Steric hindrance: The diazaspirocyclic core might present some steric bulk. | 1. Increase acid concentration: If using 20% TFA, try increasing to 50%.[7]2. Extend reaction time: Monitor the reaction by TLC or LC-MS for a longer period.[7]3. Increase reaction temperature: Gentle warming can sometimes accelerate the reaction, but be mindful of potential side reactions.[8]4. Change the acid system: Switch from TFA/DCM to 4M HCl in dioxane, which is often more potent.[7] |
| Unwanted Benzyl Group Cleavage | 1. Acidic conditions are too harsh: Prolonged exposure or use of excessively strong acids. | 1. Use milder conditions for Boc deprotection: Stick to standard TFA/DCM or HCl/dioxane protocols and avoid prolonged reaction times.[7]2. Monitor the reaction closely: Once the starting material is consumed (as indicated by TLC or LC-MS), work up the reaction promptly. |
| Formation of Side Products | 1. Alkylation by the tert-butyl cation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic sites on the substrate or solvent.[13] | 1. Use a cation scavenger: Add a scavenger like triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation.[7] |
| Difficulty Monitoring the Reaction by TLC | 1. Similar polarity of starting material and product: The Boc-protected and deprotected amines may have similar Rf values.2. Product is a salt: The deprotected amine will likely exist as a salt (e.g., trifluoroacetate or hydrochloride), which may streak on the TLC plate. | 1. Use a ninhydrin stain: This will specifically stain the free amine product, making it easily distinguishable from the starting material.[8]2. Neutralize a small aliquot for TLC: Before spotting on the TLC plate, you can neutralize a small sample of the reaction mixture with a base (e.g., a drop of triethylamine) to get a cleaner spot for the free amine. |
Experimental Protocols
Protocol 1: Selective Boc Deprotection with TFA/DCM
Objective: To selectively remove the Boc protecting group from 1-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane.
Materials:
-
1-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 1-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane (1 equivalent) in DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[7]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents, or a 1:1 v/v mixture of DCM:TFA) to the stirred solution.[8]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC (staining with ninhydrin) or LC-MS until the starting material is consumed (typically 1-2 hours).[7][8]
-
Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (2-3 times) can help remove residual TFA.[7]
-
For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 6-benzyl-2,6-diazaspiro[3.3]heptane.
Protocol 2: Benzyl Group Deprotection via Hydrogenolysis
Objective: To remove the benzyl protecting group from a 6-benzyl-2,6-diazaspiro[3.3]heptane derivative.
Materials:
-
6-Benzyl-2,6-diazaspiro[3.3]heptane derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the 6-benzyl-2,6-diazaspiro[3.3]heptane derivative in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Purge the flask with H₂ gas (a balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously under an H₂ atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 2,6-diazaspiro[3.3]heptane.
Visualizing the Workflow
Caption: Workflow for selective functionalization of 2,6-diazaspiro[3.3]heptane.
Mechanism of Deprotection
Sources
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- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Handling 2,6-Diazaspiro[3.3]heptane Derivatives
Welcome to the Advanced Spirocyclic Building Blocks Support Hub. As a Senior Application Scientist, I frequently consult with medicinal chemists who encounter severe handling issues with spirocyclic amines. 2,6-Diazaspiro[3.3]heptane is a privileged scaffold, widely utilized as a conformationally restricted bioisostere for piperazine to improve metabolic stability and target selectivity 1. However, its unique 3D architecture presents significant physical chemistry challenges—most notably, extreme hygroscopicity.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure reproducible workflows when handling these sensitive compounds.
Expert Insights: The Causality of Hygroscopicity
Why is 2,6-diazaspiro[3.3]heptane so prone to moisture absorption? Unlike flexible aliphatic amines, the spiro[3.3]heptane core is a rigid, compact scaffold. This geometry locks the two nitrogen atoms into conformations that highly expose their lone pairs, maximizing their hydrogen-bond acceptor capacity. Combined with a low molecular weight and high Topological Polar Surface Area (TPSA ~24.1 Ų), the free base acts as a moisture sponge.
When exposed to ambient humidity, it rapidly forms hydrates, transitioning from a free-flowing powder to a deliquescent gum. This not only makes accurate weighing impossible but also introduces stoichiometric errors and water-induced quenching in downstream couplings. To circumvent this, salt formation is used to protonate the exposed nitrogen lone pairs, disrupting the hydrogen-bond acceptor network that drives moisture absorption 2.
Quantitative Data: Material Comparison
To mitigate handling errors, we strongly recommend selecting the appropriate derivative form based on your specific workflow.
| Derivative Form | CAS Number | Hygroscopicity | Ideal Storage | Primary Application & Handling Notes |
| Free Base | 174-77-6 | Extremely High (Deliquescent) | 2-8°C, Argon | Direct use in moisture-insensitive reactions. Must be weighed in a glovebox. |
| Dihydrochloride Salt | 1184963-68-5 | Low to Moderate | 2-8°C, Desiccated | Long-term storage; standard cross-couplings. Weighable on benchtop 3. |
| Boc-Protected Hemioxylate | 1041026-71-4 | Moderate | Room Temp | Large-scale synthesis; requires mild in situ neutralization 4. |
| Mono-Boc Protected | 1041026-70-3 | Moderate (Moisture Sensitive) | 2-8°C, Argon | Asymmetric functionalization. Handle with standard Schlenk techniques. |
Troubleshooting & FAQs
Q: My free base 2,6-diazaspiro[3.3]heptane turned into a sticky gum while weighing on the bench. Can I still use it? A: It is highly discouraged. The gum formation indicates severe water absorption (deliquescence). If you proceed, the introduced water will hydrolyze sensitive electrophiles (e.g., acid chlorides) or rapidly quench coupling reagents (e.g., HATU/EDC). Troubleshooting Fix: If your route strictly requires the free base, you must weigh it inside a nitrogen or argon-filled glovebox. Otherwise, switch to the dihydrochloride salt, which provides temporary bench stability.
Q: I am using the dihydrochloride salt in a nucleophilic aromatic substitution (SNAr), but my yields are below 20%. What went wrong? A: The spirocyclic nitrogens are protonated and non-nucleophilic in the salt form. If you did not add a sufficient stoichiometric excess of an auxiliary base, the spirocycle cannot attack the electrophile. Troubleshooting Fix: Add at least 3.0 to 4.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA is preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring the spirocycle remains the sole reactive species.
Self-Validating Experimental Protocols
Protocol: In Situ Free-Basing and Amidation of 2,6-Diazaspiro[3.3]heptane Dihydrochloride
This protocol is designed as a self-validating system. Visual cues are embedded into the steps to confirm chemical transformations before proceeding, preventing wasted reagents.
Step 1: Preparation & Suspension Weigh 1.0 mmol of 2,6-diazaspiro[3.3]heptane dihydrochloride on the benchtop and transfer it to an oven-dried flask flushed with argon. Add 5.0 mL of anhydrous Dichloromethane (DCM). Causality: DCM is chosen because it easily dissolves the free base but poorly dissolves the highly polar salt. Self-Validation Check: The mixture should appear as a cloudy, heterogeneous suspension. If it dissolves completely at this stage, your starting material is degraded or incorrect.
Step 2: In Situ Free-Basing Dropwise, add 3.0 mmol (3.0 eq) of DIPEA to the stirring suspension at room temperature. Causality: The first 2.0 eq neutralize the two hydrochloride equivalents. The extra 1.0 eq acts as an acid scavenger for the subsequent amidation step.
Step 3: Validation of Free Base Release Stir the mixture for 10 minutes. Self-Validation Check: The cloudy suspension must clarify into a completely transparent, homogeneous solution. This optical change confirms the successful deprotonation and release of the highly soluble spirocyclic free base. Do not proceed until the solution is clear.
Step 4: Electrophile Addition Cool the solution to 0°C. Slowly add 1.05 mmol of your pre-activated carboxylic acid or acid chloride. Stir for 2 hours, allowing it to warm to room temperature.
Step 5: Workup Quench with saturated aqueous NaHCO₃. Extract with DCM. The rigid spirocyclic product will partition efficiently into the organic layer.
Workflow Visualization
Workflow for handling and preparing 2,6-diazaspiro[3.3]heptane derivatives based on salt form.
References
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: European Journal of Medicinal Chemistry / DNDi URL:[Link]
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. Spiro[3.3]heptane-2,6-dione|CAS 20061-23-8|RUO [benchchem.com]
- 3. 2,6-Diazaspiro[3.3]heptane dihydrochloride | 1184963-68-5 [sigmaaldrich.com]
- 4. 2,6-Diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester hemioxylate | 1041026-71-4 [chemicalbook.com]
Technical Support Center: Resolving Regioselectivity in Substituted Spiro[3.3]heptanes
Current Status: Operational Ticket Focus: Regiocontrol, Synthetic Route Optimization, and Isomer Separation Assigned Specialist: Senior Application Scientist, Structural Chemistry Division
Executive Summary
The spiro[3.3]heptane scaffold is a high-value bioisostere for 1,3- and 1,4-substituted benzenes, offering increased metabolic stability and access to novel chemical space (
This guide addresses the three most critical failure points reported by our user base:
-
Inability to access non-symmetric (1,6- or 1,5-) substitution patterns.
-
Loss of regiocontrol during late-stage functionalization.
-
Difficulty in separating diastereomers (cis/trans) and regioisomers.
Module 1: Synthetic Route Selection & Troubleshooting
Q: I need a 1,6-disubstituted spiro[3.3]heptane, but standard cyclization only yields the 2,6-isomer. How do I shift selectivity?
Diagnosis: Standard methods, such as the cyclization of pentaerythritol derivatives or malonate alkylations, thermodynamically favor the 2,6-substitution pattern due to symmetry and reduced steric strain at the spiro center. You cannot force these routes to yield high 1,6-selectivity.
Protocol: Switch to a Stepwise Ring Construction strategy using the Meinwald Rearrangement or Semipinacol Rearrangement .
-
The Meinwald Route (For 1,6- and 1,5- patterns):
-
Step 1: Synthesize a spiro[2.3]hexane epoxide precursor (e.g., via epoxidation of a methylene-cyclobutane).
-
Step 2: Treat with a Lewis acid (
or ). -
Mechanism:[1][2][3] The epoxide ring opening triggers a 1,2-shift. The regioselectivity is dictated by the migratory aptitude of the spiro-carbon versus the methylene group.
-
Selectivity Control: To favor the 1,6-isomer, ensure the carbocation intermediate is stabilized at the desired position (often requiring a pre-installed stabilizing group like an ester or aryl).
-
-
The Semipinacol Route (Strain-Release):
-
Reagents: 1-sulfonylcyclopropanols + lithiated 1-sulfonylbicyclo[1.1.0]butanes.[4]
-
Procedure: React under basic conditions to form a 1-bicyclobutylcyclopropanol intermediate.[4]
-
Trigger: Add acid (MsOH). The strain release drives a specific rearrangement to the spiro[3.3]heptan-1-one, which can be further functionalized.[4]
-
Q: My cyclization yield is <10%, and I see significant polymerization. What is happening?
Diagnosis: This typically occurs during the formation of the second cyclobutane ring via alkylation if the "gem-dialkyl effect" is insufficient or if the intermediate is too sterically crowded.
Troubleshooting Checklist:
-
Concentration: Are you running high-dilution (<0.05 M)? Intramolecular cyclization competes with intermolecular polymerization.
-
Leaving Groups: Switch from mesylates/tosylates to triflates for the final ring closure to lower the activation energy.
-
Temperature: If using malonate alkylation, lower the temperature (
vs reflux) and use a stronger base (NaH or LiHMDS) to favor the kinetic enolate, preventing oligomerization.
Module 2: Functionalization & C-H Activation
Q: I am attempting C-H oxidation on the spiro core, but I get a mixture of 1- and 5- isomers. How can I direct this?
Diagnosis: The spiro[3.3]heptane core has subtle electronic differences between the C1 (proximal to spiro center) and C2 (distal) positions. Standard radical oxidations (e.g., TFDO, HAT reagents) are often governed purely by sterics, leading to mixtures.
Protocol: Use Directed C-H Amination or Biocatalysis for high precision.
Option A: Nitrenoid Insertion (Chemical)
-
Reagent: Convert a pre-existing alcohol or amine to an azidoformate or sulfamate ester.
-
Catalyst: Rh(II) or Ru(II) dimers.
-
Outcome: The directing group tethers the metal-nitrene species, forcing insertion into the
-C-H bond (typically the C1 or C5 position relative to the substituent). -
Note: This often yields the cis-isomer exclusively due to the geometric constraint of the metallacycle intermediate.
Option B: P450 Biocatalysis (Enzymatic)
-
Reagent: Engineered P450BM3 variants.
-
Selectivity:
-
Variant K19/F87V: Favors C1-hydroxylation .
-
Variant R19/L75F: Favors C5-hydroxylation (distal ring).
-
-
Advantage: These enzymes distinguish between the enantiotopic protons of the spiro rings, often yielding >95% ee and single regioisomers.
Module 3: Separation & Analysis
Q: I cannot separate the cis and trans isomers of my 1,6-disubstituted compound using standard silica chromatography.
Diagnosis:
Spiro[3.3]heptane isomers often have identical
Protocol:
-
Modify the Stationary Phase:
-
Switch to C18 (Reverse Phase) . The "puckered" shape of the cyclobutane rings results in different solvation shells in aqueous/organic mixtures.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
-
Derivatization (The "Shift" Method):
-
If your molecule has an amine or alcohol, derivatize with a bulky, rigid group (e.g., tosyl isocyanide or 3,5-dinitrobenzoyl chloride ).
-
Why? This amplifies the structural difference between cis and trans isomers, increasing
. -
Post-Separation: Hydrolyze to recover the core.
-
-
NMR Validation:
-
Do not rely on 1D
NMR coupling constants alone, as cyclobutane couplings are flexible ( ). -
Mandatory: Run a 2D NOESY .
-
Signal: Look for cross-peaks between the substituent protons and the protons on the opposing ring. Strong NOE indicates spatial proximity (often cis or proximal arrangement).
-
Visual Reference: Synthetic Decision Matrix
The following diagram outlines the logical flow for selecting a synthetic route based on the desired substitution pattern.
Caption: Decision tree for selecting synthetic methodologies based on target regiochemistry.
Comparative Data: Regioselectivity by Method
| Synthetic Method | Primary Regioisomer | Major Challenge | Typical Selectivity (dr) |
| Pentaerythritol Cyclization | 2,6- (Symmetric) | Inflexible; cannot access C1/C5 | N/A |
| Meinwald Rearrangement | 1,5- or 1,6- | Requires specific epoxide precursor | >10:1 (substrate dependent) |
| Semipinacol Rearrangement | 1-substituted | Acid sensitivity of intermediates | >20:1 |
| P450 Biocatalysis | 1- or 5- (Tunable) | Requires enzyme screening | >95:5 (often single isomer) |
| Rh(II) Nitrene Insertion | 1,2- (cis) | Limited to amine/alcohol precursors | >10:1 (cis:trans) |
References
-
Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Source: National Institutes of Health (PMC). URL:[Link]
-
Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Source: ACS Publications (Organic Letters). URL:[Link]
-
A stereochemical journey around spirocyclic glutamic acid analogs. Source: National Institutes of Health (PMC). URL:[Link]
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Source: Angewandte Chemie International Edition.[1][5][6] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 1-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane
Welcome to the technical support center for the crystallization of 1-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for obtaining high-quality crystalline material of this valuable spirocyclic scaffold. As a molecule of interest in medicinal chemistry, achieving a crystalline solid is often crucial for purification, characterization, and ensuring long-term stability.[1][2]
This document moves beyond generic protocols to offer a logical framework for method development and problem-solving, grounded in the physicochemical properties of Boc-protected amines and spirocyclic systems.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of 1-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane?
While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its structural components: the Boc-protecting group, the benzyl group, and the diazaspiro[3.3]heptane core.
-
Physical State: It is often isolated as a viscous oil or an amorphous solid after chromatographic purification.[3] This suggests that crystallization may require specific conditions to overcome a high nucleation barrier.
-
Solubility: The presence of the bulky, non-polar Boc and benzyl groups suggests good solubility in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[4][5] Its polarity will be moderate, and it is expected to be poorly soluble in water and non-polar aliphatic hydrocarbons like hexane.
-
Thermal Stability: The Boc group is sensitive to strong acids and high temperatures, which can lead to deprotection.[4] Thermal stress during crystallization should be minimized.
Q2: Which solvent systems should I start with for crystallization screening?
The key to successful crystallization is to identify a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
A systematic screening approach is recommended. Start with small-scale trials (e.g., 10-20 mg of compound).
Table 1: Recommended Solvent Systems for Initial Crystallization Screening
| Solvent System (Good Solvent / Anti-Solvent) | Rationale | Starting Ratio (v/v) |
| Ethyl Acetate / Hexane | A classic choice for moderately polar compounds. The polarity can be finely tuned. | 1:1 to 1:5 |
| Dichloromethane / Hexane | Good for compounds that are highly soluble in chlorinated solvents. | 1:2 to 1:10 |
| Toluene / Heptane | Aromatic/aliphatic system that can promote different packing arrangements. | 1:1 to 1:4 |
| Isopropanol / Water | A protic/aqueous system that can be effective if the compound has some hydrogen bonding capability. | 10:1 to 5:1 |
| Acetone / Water | Another effective polar protic system. | 10:1 to 5:1 |
| Acetonitrile | A single solvent system to explore cooling crystallization. | - |
Q3: What are the most common crystallization techniques for compounds like this?
Several techniques can be employed, and the choice depends on the properties of your compound and the scale of your experiment.
-
Slow Evaporation: Dissolve the compound in a relatively volatile solvent (e.g., DCM or EtOAc) and allow the solvent to evaporate slowly in a loosely covered vial. This is a simple method for initial screening.
-
Slow Cooling: Create a saturated solution of the compound in a suitable solvent (e.g., isopropanol or acetonitrile) at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Anti-Solvent Addition: Slowly add an anti-solvent to a solution of your compound until turbidity is observed. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to stand.
Troubleshooting Guide
Issue 1: The compound "oils out" and does not form a solid.
"Oiling out" is a common problem where the compound separates from the solution as a liquid phase instead of a solid crystalline phase. This often occurs when the compound's melting point is lower than the solution temperature or when the solution is too supersaturated.[6]
Causality & Solutions:
-
High Supersaturation: Rapid cooling or the addition of too much anti-solvent can lead to a sudden drop in solubility, favoring the formation of an oil.
-
Solution: Slow down the cooling rate by insulating the flask. Add the anti-solvent more slowly and at a slightly elevated temperature.
-
-
Inappropriate Solvent System: The chosen solvent may be too "good" for the compound.
-
Solution: Switch to a solvent system where the compound has lower solubility at the crystallization temperature. Try using a larger volume of solvent to reduce the concentration.[6]
-
-
Impurities: The presence of impurities can disrupt the crystal lattice formation and promote oiling.
-
Solution: Ensure the starting material is of high purity. An additional chromatographic purification step may be necessary.
-
Issue 2: No crystals form, even after extended periods.
This indicates that the solution is not sufficiently supersaturated, or there are kinetic barriers to nucleation.
Causality & Solutions:
-
Solution is Too Dilute: The concentration of the compound is below the threshold for nucleation.
-
Solution: Slowly evaporate some of the solvent to increase the concentration. If using an anti-solvent, add a little more.
-
-
Lack of Nucleation Sites: A perfectly smooth glass surface can inhibit crystal formation.
-
Solution 1: Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.
-
Solution 2: Seeding: If you have a small crystal of the compound, add it to the solution to act as a template for crystal growth. A patent on the crystallization of Boc-amino acids highlights the effectiveness of seeding.[1]
-
Issue 3: The crystal yield is very low.
A low yield can be frustrating, especially when working with precious material.
Causality & Solutions:
-
Too Much Solvent: A significant portion of your compound may remain dissolved in the mother liquor.
-
Solution: Before filtering, check for completeness of crystallization by cooling the solution further in an ice bath or freezer. You can also try to recover more material from the filtrate by evaporating some of the solvent and attempting a second crystallization.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.
-
Solution: Always wash the crystals with a small amount of the cold anti-solvent or the cold crystallization solvent mixture.
-
Issue 4: The resulting solid is amorphous or a fine powder.
This suggests that the crystallization process occurred too rapidly, not allowing for the formation of an ordered crystal lattice.
Causality & Solutions:
-
Rapid Cooling or Evaporation: Fast changes in solvent composition or temperature lead to rapid precipitation.
-
Solution: Slow down the cooling rate by using an insulated container or a dewar. For slow evaporation, use a vial with a smaller opening.
-
-
High Concentration: A very concentrated solution can crash out of solution quickly.
-
Solution: Use a slightly larger volume of the "good" solvent to ensure the compound stays in solution longer during the cooling process.
-
Experimental Workflow & Visualization
Systematic Solvent Screening Workflow
The following diagram illustrates a systematic approach to screening for suitable crystallization conditions.
Caption: A logical workflow for screening and optimizing crystallization conditions.
Vapor Diffusion Setup
Caption: A schematic of a vapor diffusion crystallization experiment.
References
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
- Supplemental Material I.
- Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
- Ricerca UniBa. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
- BenchChem. (2025).
- RSC Publishing. (2025).
- Shandong Jincheng Courage Chemical Co ltd. (2021). Crystallization method of Boc-amino acid. CN112661672A.
- Carreira, E. M., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3587-3590.
- ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
- Hampton Research. (n.d.).
- PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane.
- University of Rochester. (2023).
- ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
- Scilit. (n.d.). Synthesis oftert-Butyl 6-Oxo-2-azaspiro[3.
- Springer Nature Experiments. (n.d.).
- ChemicalBook. (n.d.). 2-Benzyl 6-tert-butyl 2,6-diazaspiro[3.
- Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.
- Sulzer. (n.d.).
- ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- BenchChem. (2025). Technical Support Center: Crystallization of N-(2-chlorobenzyl)-2,2-diphenylacetamide.
- Hampton Research. (n.d.).
- Amanote Research. (1963). Purification of Benzene by Crystallization-Separation. The Journal of the Society of Chemical Industry, Japan.
Sources
- 1. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 2. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Guide to the Spectroscopic Analysis of Asymmetrically Substituted Diazaspiro[3.3]heptanes: A Comparative Study of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane
Introduction: The Rise of Strained Spirocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Strained spiro heterocycles, particularly the 2,6-diazaspiro[3.3]heptane core, have emerged as exceptionally valuable building blocks.[1] Often employed as rigid, non-planar bioisosteres for the more flexible piperazine ring, these scaffolds provide a unique opportunity to explore chemical space with improved metabolic stability and target selectivity.[2]
The introduction of asymmetric substituents onto the diazaspiro[3.3]heptane core breaks the molecule's inherent symmetry, leading to a more complex and information-rich Nuclear Magnetic Resonance (NMR) spectrum. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane, a common intermediate in synthetic chemistry. Through a detailed examination of its spectral features and a direct comparison with its simpler, monosubstituted analogue, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate[3], we will elucidate the profound impact of asymmetric substitution on chemical shifts and proton equivalence. This guide is intended for researchers and drug development professionals who utilize NMR spectroscopy for the structural characterization of complex heterocyclic entities.
A Note on Nomenclature: The IUPAC numbering for the 2,6-diazaspiro[3.3]heptane core places the nitrogen atoms at positions 2 and 6 and the central spirocyclic carbon at position 4. For clarity and adherence to standard chemical literature, this guide will utilize the systematic name 2-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane .
Part 1: Foundational Principles of ¹H NMR in Strained Systems
The interpretation of the ¹H NMR spectrum for 2-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane relies on several key principles:
-
Chemical Shift (δ): The position of a signal on the x-axis, measured in parts per million (ppm), is dictated by the local electronic environment of the proton. Electron-withdrawing groups (e.g., Boc-carbonyl, nitrogen atoms) deshield nearby protons, shifting their signals downfield (to higher ppm values).[4]
-
Anisotropic Effects: The circulation of π-electrons in the benzyl group's aromatic ring generates a local magnetic field.[5] This field deshields protons located in the plane of the ring (like the aromatic protons themselves) but shields protons positioned above or below the ring plane. This through-space effect can significantly influence the chemical shifts of nearby protons on the spirocyclic core.
-
Diastereotopicity: In an asymmetric (chiral) molecule, geminal protons (protons on the same CH₂ group) or constitutionally equivalent CH₂ groups can reside in chemically non-equivalent environments. Such protons are termed diastereotopic and will have different chemical shifts, often coupling to each other to produce complex splitting patterns. The introduction of the benzyl group on one nitrogen and the Boc group on the other renders the entire spirocyclic framework asymmetric, making all methylene protons on the rings potentially diastereotopic.
Part 2: ¹H NMR Spectrum Analysis of 2-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane
The structure of 2-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane lacks any element of symmetry. This asymmetry is the defining factor in its ¹H NMR spectrum, causing protons that might be equivalent in a simpler analogue to become distinct.
Caption: Structure of 2-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane with proton labeling.
Predicted ¹H NMR Data and Rationale
The predicted chemical shifts for the target molecule are summarized below. These predictions are based on data from structurally related compounds and fundamental NMR principles.[6][7]
| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Hʲ | Boc group, C(CH₃ )₃ | ~1.45 | Singlet (s) | 9H | Characteristic sharp singlet for the nine equivalent methyl protons of the tert-butyl group.[8][9] |
| Hᵃ/Hᵇ, Hᶜ/Hᵈ | Boc-ring methylenes | 3.9 - 4.2 | Two Singlets (s) or AB quartets (ABq) | 4H + 4H | The four methylene protons on the Boc-substituted ring (C1-H₂, C3-H₂) are diastereotopic due to the influence of the distant benzyl group. They are expected to appear as two distinct signals. Due to the rigid four-membered ring, vicinal coupling is minimal, often resulting in sharp singlets.[6] |
| Hᵉ/Hᶠ, Hᵍ/Hʰ | Benzyl-ring methylenes | 3.4 - 3.7 | Two Singlets (s) or AB quartets (ABq) | 4H + 4H | The four methylene protons on the benzyl-substituted ring (C5-H₂, C7-H₂) are also diastereotopic. They are shifted upfield relative to their counterparts on the other ring due to the less electron-withdrawing nature of the benzyl group compared to the Boc group. |
| Hⁱ | Benzylic CH₂ | ~3.6 | Singlet (s) | 2H | The benzylic protons typically appear as a singlet. Its chemical shift is influenced by the adjacent nitrogen atom.[7][10] |
| Ar-H | Aromatic protons | 7.2 - 7.4 | Multiplet (m) | 5H | The five protons on the phenyl ring will appear as a complex multiplet in their characteristic aromatic region.[11] |
Part 3: Comparative Analysis - The Effect of Symmetry
To fully appreciate the complexity of the spectrum of 2-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane, it is instructive to compare it with that of a symmetrical analogue, 2-Boc-2,6-diazaspiro[3.3]heptane .
Caption: Logical workflow demonstrating the effect of symmetry on the ¹H NMR spectrum.
In the symmetrical 2-Boc analogue, one nitrogen is protected while the other is a secondary amine. This molecule possesses a plane of symmetry. Consequently, the two methylene groups on the Boc-substituted ring (C1 and C3) are chemically equivalent. The two methylene groups on the NH-ring (C5 and C7) are also chemically equivalent to each other, but distinct from the first pair. This results in a much simpler spectrum.
| Compound | Proton Type | Observed/Predicted δ (ppm) | Key Observation |
| 2-Boc-2,6-diazaspiro[3.3]heptane | Ring CH₂ (Boc-side) | ~4.0 | A single signal for 4 protons. |
| Ring CH₂ (NH-side) | ~3.3 | A single signal for 4 protons. | |
| 2-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane | Ring CH₂ (Boc-side) | ~3.9 - 4.2 | Two distinct signals, each integrating to 4 protons. |
| Ring CH₂ (Bn-side) | ~3.4 - 3.7 | Two distinct signals, each integrating to 4 protons. |
This comparison starkly illustrates that replacing a single proton on the second nitrogen with a large, anisotropic benzyl group breaks all symmetry. This loss of symmetry is transmitted through the rigid spirocyclic framework, rendering all four methylene groups chemically distinct and providing a clear, readable output in the ¹H NMR spectrum.
Part 4: Experimental Protocol and Workflow
Acquiring a high-quality, interpretable ¹H NMR spectrum is critical for accurate structural elucidation. The following protocol provides a reliable methodology for compounds of this class.
Step-by-Step NMR Acquisition Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte (2-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane).
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing properties for moderately polar organic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.
-
-
1D ¹H Spectrum Acquisition:
-
Set the spectral width to cover a range of approximately -1 to 11 ppm.
-
Use a standard 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate T₁ relaxation.
-
Acquire 16 to 64 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Caption: Standard workflow for NMR-based structural characterization.
Validation with 2D NMR Spectroscopy
For unambiguous assignment, especially in cases of signal overlap, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Would confirm J-coupling between protons, though minimal coupling is expected within the azetidine rings themselves.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon atom, confirming the number of distinct CH₂ environments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This would be crucial for connecting the benzylic protons to the aromatic carbons and the spirocyclic core.
Conclusion
The ¹H NMR spectrum of 2-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane serves as an excellent case study in the spectroscopic consequences of molecular asymmetry. The replacement of a single N-H with an N-benzyl group transforms the simple spectrum of a symmetrical precursor into a complex pattern where all four methylene groups of the spiro-core become chemically distinct. The characteristic signals for the Boc and benzyl groups are readily identified, but the true structural insight is gleaned from the four separate signals representing the eight protons of the strained azetidine rings. By understanding the principles of diastereotopicity and anisotropic effects, and by comparing the spectrum to that of simpler analogues, researchers can confidently assign the structure of this and other complex spirocyclic molecules, a critical step in the development of novel chemical entities.
References
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The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Organic & Biomolecular Chemistry, Electronic Supplementary Material. Available from: [Link]
-
Lancini, G., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 43(S1), S139-S144. Available from: [Link]
-
Ahmad, V. U., et al. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. Available from: [Link]
-
Al-Majid, A. M., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8560-8575. Available from: [Link]
-
Dral, P. O. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Light and Molecule's Blog. Available from: [Link]
-
ResearchGate. (2019). 1 H-NMR spectrum of N-Boc glutamic acid. [Image]. Available from: [Link]
-
ScienceOpen. Supporting Information for various compounds. Available from: [Link]
-
Agami, C., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 1(3), 88-92. Available from: [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Available from: [Link]
-
Porel, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. Available from: [Link]
-
Degennaro, L., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis, 366(19), 3894-3902. Available from: [Link]
-
University of Regensburg. Chemical shifts. Available from: [Link]
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ResearchGate. (2000). 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. Available from: [Link]
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Pretsch, E., et al. Tables For Organic Structure Analysis. Available from: [Link]
-
University of Colorado Boulder. Table of Characteristic Proton NMR Shifts. Available from: [Link]
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ChemRxiv. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Preprint]. Available from: [Link]
-
Burkhard, J. A., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525-3526. Available from: [Link]
-
ResearchGate. (2013). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Available from: [Link]
-
Chemistry Steps. NMR Chemical Shift Range and Value Table. Available from: [Link]
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A Comparative Guide to the LC-MS Identification of Spirocyclic Impurities in Pharmaceutical Development
Executive Summary
The structural complexity of spirocyclic molecules, a growing motif in modern pharmaceuticals, presents unique analytical challenges for impurity profiling. Their rigid, three-dimensional nature dictates distinct fragmentation behaviors in mass spectrometry, often complicating structural elucidation compared to more conventional scaffolds. This guide provides a comprehensive comparison of modern Liquid Chromatography-Mass Spectrometry (LC-MS) platforms and outlines a strategic workflow for the robust identification and characterization of these challenging impurities. We will delve into the causality behind experimental choices, from chromatographic separation to the selection of mass analyzer technology, ensuring a self-validating and scientifically sound approach essential for regulatory compliance and drug safety.
The Regulatory Imperative and the Spirocyclic Challenge
In pharmaceutical development, the rigorous identification and control of impurities are not merely a quality benchmark but a critical regulatory requirement. Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds, often as low as 0.10%.[1] These impurities can include by-products, intermediates, or degradation products arising during synthesis and storage.[2][3]
Spirocyclic compounds, which feature two rings connected by a single common atom, introduce significant analytical hurdles:
-
Structural Rigidity: The constrained nature of the spiro-junction limits bond rotations, leading to unique and often unpredictable fragmentation pathways upon ionization.
-
Stereoisomerism: The spirocenter itself can be a source of chirality, leading to multiple stereoisomers that may be difficult to separate chromatographically but are essential to characterize.
-
Complex Fragmentation: Unlike linear molecules, which often exhibit predictable cleavages, spirocyclic systems can undergo complex rearrangements and ring-opening fragmentations, making spectral interpretation non-trivial.[4]
Failure to adequately characterize an impurity above the identification threshold can lead to significant delays in drug development and regulatory submissions.[5] Therefore, a robust, high-confidence analytical strategy is paramount.
Comparative Analysis of High-Resolution Mass Spectrometry (HRMS) Platforms
The core of any impurity identification workflow is a mass spectrometer capable of providing accurate mass measurements, which is essential for determining the elemental composition of an unknown.[6][7] The two dominant technologies in this space are Quadrupole Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap.[3]
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Quadrupole-Orbitrap | Senior Scientist's Causality & Rationale |
| Resolving Power | Typically 40,000 - 60,000 FWHM | Typically 70,000 - >280,000 FWHM[8] | Orbitrap's superior resolution is critical for separating the impurity signal from isobaric interferences (compounds with the same nominal mass but different elemental formulas) that are common in complex sample matrices. This reduces ambiguity in formula generation. |
| Mass Accuracy | Good (< 3 ppm with calibration) | Excellent (< 1-2 ppm with calibration)[9] | While both are excellent, the sub-2 ppm accuracy of the Orbitrap provides greater confidence in the proposed elemental composition, significantly narrowing down the list of potential candidates for an unknown impurity. |
| Scan Speed | Very Fast (> 20 Hz) | Slower (dependent on resolution) | The Q-TOF's speed is advantageous for fast UHPLC separations , ensuring sufficient data points across narrow chromatographic peaks. However, modern Orbitraps have improved scan speeds that are compatible with most impurity analysis workflows.[10] |
| Dynamic Range | Good (up to 4 orders)[9] | Good (up to 3.5 orders intraspectral)[9][10] | The Q-TOF may have a slight advantage in detecting very low-abundance ions in the presence of highly abundant ones within a single spectrum. However, for impurity profiling, chromatographic separation is the primary tool for managing dynamic range. |
| MS/MS Capability | Excellent (Collision-Induced Dissociation - CID) | Excellent (Higher-Energy C-Dissociation - HCD) | Both platforms provide high-quality fragmentation data. The choice often comes down to user familiarity and specific fragmentation characteristics of the molecule class. HCD in Orbitraps can provide rich, consistent fragmentation. |
Verdict for Spirocyclic Impurities: While Q-TOF systems are highly capable, the superior resolving power and mass accuracy of the Quadrupole-Orbitrap platform provide a decisive advantage for the de novo identification of unknown spirocyclic impurities.[8] The increased confidence in elemental composition is a crucial first step that guides the entire structural elucidation process.
A Self-Validating Workflow for Spirocyclic Impurity Identification
A trustworthy protocol must be a self-validating system, where each step confirms and builds upon the last. The following workflow integrates best practices for liquid chromatography and high-resolution mass spectrometry to provide a robust pathway for identification.[11]
Sources
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- 4. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tackling Process Impurities in Drug Development [spirochem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 11. resolvemass.ca [resolvemass.ca]
IR spectroscopy bands for Boc and Benzyl protected amines
[1]
Executive Summary
In synthetic organic chemistry and peptide synthesis, distinguishing between protecting groups is critical for validating orthogonal protection strategies.[1]
-
Boc (tert-Butyloxycarbonyl): Characterized by a strong carbamate carbonyl (C=O) stretch (~1690–1710 cm⁻¹) and a distinct gem-dimethyl doublet (~1365/1390 cm⁻¹) .[1]
-
Benzyl (N-Bn): Characterized by the absence of a carbonyl stretch (distinguishing it from amides/carbamates) and the presence of aromatic C-H stretches (>3000 cm⁻¹) and strong out-of-plane bending bands (690–750 cm⁻¹) .
This guide details the vibrational modes, provides a comparative spectral data table, and outlines protocols for monitoring deprotection.[1]
Mechanistic Basis of Spectral Features
The Boc Pharmacophore (Carbamate)
The Boc group (
-
C=O Stretching: The carbonyl bond has a strong dipole moment, resulting in an intense absorption band.[1][2] The electron-donating
-butoxy group lowers the frequency slightly compared to esters, but it remains the dominant feature. -
t-Butyl Skeleton: The bulky tert-butyl group exhibits specific C-H bending vibrations. The "gem-dimethyl" effect splits the symmetric methyl bending vibration into a characteristic doublet.
The Benzyl Pharmacophore (Alkylamine)
The Benzyl group (
-
Lack of Carbonyl: Unlike Boc, Cbz, or Fmoc, the N-Benzyl group is an alkyl substituent.[1] It lacks the C=O moiety, leaving the 1650–1750 cm⁻¹ region relatively clear (except for potential N-H bending or aromatic overtones).
-
Aromatic Ring Modes: The phenyl ring introduces
C-H stretches and specific ring breathing modes.
Detailed Spectral Comparison
The following table synthesizes data from standard spectroscopic databases and literature.
Table 1: Characteristic IR Bands for Boc vs. Benzyl Amines[1]
| Vibrational Mode | Boc-Protected Amine (Carbamate) | Benzyl-Protected Amine (N-Bn Alkyl) | Differentiation Note |
| C=O[3] Stretch | 1680 – 1710 cm⁻¹ (Strong) | Absent | Primary Differentiator. |
| N-H Stretch | 3300 – 3450 cm⁻¹ (Sharp, usually single band) | 3300 – 3400 cm⁻¹ (Weak/Medium) | Benzyl amines often show weaker N-H bands than carbamates.[1] |
| C-H Stretch ( | 2970 – 2990 cm⁻¹ (Methyls) | 2800 – 3000 cm⁻¹ (Methylene) | Boc has intense methyl C-H; Benzyl has methylene C-H.[1] |
| C-H Stretch ( | Absent (unless R group is aromatic) | 3000 – 3100 cm⁻¹ (Weak) | Diagnostic for the aromatic ring of the Benzyl group. |
| C-H Bending | 1365 & 1390 cm⁻¹ (Gem-dimethyl Doublet) | 1450 cm⁻¹ (CH₂ scissoring) | The Boc doublet is a "fingerprint" confirmation. |
| Aromatic Ring | Absent | 1450, 1500, 1600 cm⁻¹ | C=C ring stretches.[1][4] |
| Out-of-Plane (oop) | Absent | 690 – 710 cm⁻¹ & 730 – 770 cm⁻¹ | Strong bands indicating mono-substituted benzene. |
| C-O Stretch | 1150 – 1300 cm⁻¹ (Strong, Broad) | Absent | Carbamate C-O-C stretch.[1] |
Critical Note: Do not confuse N-Benzyl (Bn) with Benzyloxycarbonyl (Cbz/Z) . The Cbz group is a carbamate and will show a C=O stretch similar to Boc, typically at slightly higher frequencies (1700–1720 cm⁻¹).[1] This guide compares N-Boc vs. N-Bn (alkyl).
Decision Logic for Spectral Identification
The following diagram illustrates the logical flow for identifying these groups based on IR data.
Figure 1: Spectral decision tree for differentiating Boc and Benzyl protected amines.
Experimental Protocols: Reaction Monitoring
IR spectroscopy is a powerful tool for monitoring deprotection reactions in real-time, particularly for Boc removal, where the loss of the carbonyl signal is definitive.
Protocol: Monitoring Boc Deprotection (Acidolysis)
Objective: Confirm complete removal of the Boc group using TFA or HCl.
-
Baseline Scan: Acquire an IR spectrum of the starting N-Boc material. Note the absorbance intensity of the C=O peak at ~1700 cm⁻¹.[2][4][5]
-
Reaction Sampling:
-
Aliquot 50 µL of the reaction mixture.
-
Evaporate solvent/acid (if volatile like TFA/DCM) under a stream of nitrogen to avoid solvent interference. Note: TFA has a strong C=O band at 1780 cm⁻¹ which can interfere if not removed.[1]
-
Alternatively, use an ATR (Attenuated Total Reflectance) probe for in-situ monitoring if the solvent window permits (DCM is opaque in some regions, but usually clear at 1700 cm⁻¹).
-
-
Endpoint Determination:
-
Target: Disappearance of the peak at 1680–1710 cm⁻¹.
-
Validation: Appearance of a broad ammonium (-NH₃⁺) band (2500–3000 cm⁻¹) if isolating the salt.
-
Quantification: Calculate % conversion using the Beer-Lambert law if a standard curve is established.
-
Protocol: Monitoring Benzyl Deprotection (Hydrogenolysis)
Objective: Confirm removal of the Benzyl group (typically Pd/C + H₂).[1]
-
Baseline Scan: Focus on the "mono-substituted benzene" out-of-plane bending bands at 690 cm⁻¹ and 740 cm⁻¹ .
-
Reaction Sampling:
-
Filter a small aliquot through a syringe filter (to remove Pd/C catalyst).
-
Evaporate solvent (MeOH/EtOH).[1]
-
Deposit film on ATR crystal.
-
-
Endpoint Determination:
-
Target: Disappearance of the strong 690/740 cm⁻¹ bands (assuming the core molecule is not also a mono-substituted aromatic).
-
Shift: The N-H stretch will shift and broaden as the secondary amine (
) converts to a primary amine ( ), often showing two distinct bands for symmetric/asymmetric stretching in the primary amine product.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [1]
-
Baru, M. B., et al. (1999).[1][6] "Spectrophotometric monitoring in continuous-flow Boc-based solid-phase peptide synthesis." Journal of Peptide Research, 54(4), 263-269.[1][6]
-
Coates, J. (2000).[1] "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1]
-
BenchChem. (2025).[1][7][8] "A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies." [1]
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- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validating vectorality of spirocyclic scaffolds in library design
Escaping Flatland: A Comparative Guide to Validating the Vectorality of Spirocyclic Scaffolds in Library Design
Introduction
The transition from sp2-rich, planar molecules to sp3-rich, three-dimensional architectures is a defining shift in modern drug discovery (1)[1]. Flat heteroaromatic scaffolds often suffer from poor physicochemical properties—such as low aqueous solubility driven by crystal stacking—and off-target promiscuity. Spirocyclic scaffolds, characterized by two rings sharing a single quaternary atom, offer an elegant solution. They provide inherent rigidity and project substituents into distinct, well-defined regions of 3D space.
However, simply incorporating a spirocycle into a library is insufficient. To genuinely explore novel chemical space, researchers must rigorously validate the scaffold's vectorality —the spatial trajectory and angles of its exit vectors—compared to traditional flat or simple cycloalkane alternatives.
The Physics of Vectorality: Spirocycles vs. Alternatives
To objectively evaluate scaffold vectorality, application scientists rely on two primary metrics: Principal Moments of Inertia (PMI) and Exit Vector Plots (EVP) .
PMI normalizes a molecule's moments of inertia to map its global shape onto a triangular plot defined by rod-like, disc-like, and spherical extremes. Flat molecules (e.g., biphenyls) cluster heavily along the rod-disc axis, whereas spirocycles push deeply into the elusive spherical domain (2)[2].
While PMI defines the overall volumetric boundary, EVPs quantify the exact distance (
Quantitative Comparison of Scaffold Topologies
Table 1: Comparative Analysis of Physicochemical and Topological Properties across Scaffold Classes
| Scaffold Type | Example Core | Avg. Fsp3 | PMI Distribution | Exit Vector Geometry | 3D Score (Avg) |
| Flat Heteroaromatic | Biphenyl / Pyridine | < 0.2 | Rod-Disc Axis | Coplanar (180° or 120°) | < 1.05 |
| Simple Cycloalkane | Substituted Piperidine | 0.6 - 0.8 | Intermediate | Equatorial/Axial bias | 1.10 - 1.25 |
| Spirocyclic | Spiro[3.3]heptane | > 0.8 | Spherical Domain | Orthogonal (approx. 90°) | > 1.40 |
| Azaspirocyclic | 2-Azaspiro[3.4]octane | > 0.8 | Spherical/Disc | Divergent, rigid trajectories | > 1.45 |
Data synthesized from comparative PMI analyses of commercial fragment libraries and spirocyclic collections (4)[4].
Validation Workflow
Workflow for validating spirocyclic scaffold vectorality in library design.
Experimental Protocol: A Self-Validating System for Vectorality
To transition from theoretical design to empirical reality, the following protocol details the synthesis, structural elucidation, and EVP mapping of a spirocyclic library. The causality behind each step ensures a self-validating loop where computational predictions are strictly governed by physical evidence.
Step 1: In Silico PMI and EVP Profiling
-
Action: Generate low-energy conformers of the proposed spirocyclic scaffolds using molecular mechanics (e.g., OPLS4 force field). Calculate the normalized PMI ratios (
and ) and plot them against reference flatland drugs (5)[5]. -
Causality: This step prevents the synthesis of "pseudo-3D" molecules—structures that possess high Fsp3 but adopt flat minimum-energy conformations due to flexible linkers.
Step 2: Stereoselective Synthesis and Diversification
-
Action: Execute a strain-release driven spirocyclization or a transition-metal catalyzed C(sp3)-H cross-coupling to construct the core (6)[6], (7)[7]. Functionalize the orthogonal exit vectors with diverse capping groups (e.g., arylboronic acids, amines).
-
Causality: Utilizing rigid, strained precursors (like azabicyclo[1.1.0]butanes) ensures that the resulting spirocycle maintains stereochemical integrity, locking the exit vectors into their predicted spatial trajectories.
Step 3: Empirical Structural Elucidation (X-ray & NMR)
-
Action: Obtain single-crystal X-ray diffraction (XRD) data for representative library members. For solution-state validation, perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.
-
Causality: XRD provides the absolute solid-state vector geometry, confirming the exact angle between substituents. However, molecules breathe in solution. NOESY NMR validates that the rigid spirocyclic core does not undergo unexpected conformational flips in an aqueous environment, ensuring the exit vectors remain stable when engaging a biological target.
Step 4: Exit Vector Plot (EVP) Mapping
-
Action: Extract the Cartesian coordinates of the functional group attachment points from the XRD/NMR data. Calculate the distance (
) and the projection angles ( ) relative to the scaffold's center of mass. Plot these empirical values against the in silico predictions. -
Causality: This closes the validation loop. If the empirical EVP aligns with the computational EVP, the library design is validated. If deviations occur, it indicates unanticipated steric clashes or solvent effects, requiring scaffold redesign.
Comparative Case Study: Overcoming Target Promiscuity
In a fragment-based drug discovery (FBDD) campaign targeting a deep, hydrophobic kinase pocket, a traditional flat fragment library (dominated by indoles and quinolines) yielded multiple hits. However, all hits suffered from high promiscuity, binding to off-target metalloenzymes via planar stacking.
By substituting the planar cores with a rigidified spiro[3.3]heptane fragment collection, researchers exploited the orthogonal exit vectors. The spirocyclic scaffold directed a hydrogen-bond donor into a previously inaccessible sub-pocket while simultaneously projecting a lipophilic moiety outward to sterically clash with the shallow binding sites of off-target proteins (8)[8]. The result was a 10-fold increase in target selectivity, proving that validated 3D vectorality directly translates to superior pharmacological profiles.
References
- The utilization of spirocyclic scaffolds in novel drug discovery.
- Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones.NIH.
- Following Ramachandran: Exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds. The case of cycloalkanes.
- From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis.NIH.
- Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection.ACS.
- Evaluating New Chemistry to Drive Molecular Discovery: Fit for Purpose?D-NB.info.
- Comprehensive analysis of commercial fragment libraries.NIH.
- Accessing three-dimensional molecular diversity through benzylic C–H cross-coupling.NIH.
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- 3. researchgate.net [researchgate.net]
- 4. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accessing three-dimensional molecular diversity through benzylic C–H cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comprehensive Sourcing and Application Guide: 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane
Executive Summary & Chemical Significance
In modern medicinal chemistry, the shift from flat, sp²-rich aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy for improving the pharmacokinetic properties of drug candidates. Spirocyclic diamines, particularly the 2,6-diazaspiro[3.3]heptane class pioneered by Carreira and co-workers, serve as rigid, metabolically stable bioisosteres for piperazines.
1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane (CAS: 1167424-93-2) is a highly valuable building block in this class[1]. Its primary advantage lies in its orthogonal protection strategy . The presence of both an acid-labile tert-butyloxycarbonyl (Boc) group and a hydrogenolysis-labile benzyl (Bn) group allows researchers to selectively unmask either nitrogen atom. This causality—where specific reaction conditions target only one protecting group—enables the stepwise, highly controlled synthesis of asymmetric bifunctional molecules, such as PROTAC linkers or complex receptor antagonists.
Commercial Sources Comparison
When sourcing 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane, researchers must balance purity, analytical validation, and scalability. Below is an objective comparison of primary commercial suppliers based on available catalog data[1].
| Supplier | Catalog Number | Claimed Purity | Analytical QC Provided | Scale Availability | Best For |
| BLD Pharmatech | BD208818 | 98% | NMR, HPLC, LC-MS | mg to Bulk | High-purity late-stage synthesis |
| BenchChem | B11837240 | ≥95% | LC-MS | mg to g | Routine screening & library prep |
| Neostar United | N/A (Custom) | Varies | COA upon request | Custom / Bulk | Scale-up and process chemistry |
Note: Purity levels directly impact the yield of subsequent coupling reactions. For sensitive catalytic cross-couplings (e.g., Buchwald-Hartwig aminations), sourcing the 98% purity tier (e.g., BLD Pharmatech) is recommended to prevent catalyst poisoning by trace amine impurities.
Orthogonal Deprotection Strategy (Visualization)
The true utility of this scaffold is its bidirectional functionalization capability. The following diagram illustrates the divergent synthetic pathways available depending on the chosen deprotection condition.
Orthogonal deprotection workflow for 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes mechanistic causality and analytical checkpoints to verify success before proceeding.
Protocol A: Selective Boc Cleavage (Acid-Mediated)
This protocol removes the Boc group while leaving the basic Benzyl amine intact. The causality relies on the acid-catalyzed protonation of the carbamate oxygen, leading to the elimination of isobutylene gas and carbon dioxide.
Materials:
-
1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane (1.0 eq)
-
Trifluoroacetic acid (TFA) (20% v/v)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane (1.0 mmol, ~288 mg) in anhydrous DCM (4.0 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add TFA (1.0 mL). Causality: Cooling prevents uncontrolled exotherms and minimizes potential side reactions with the highly strained spirocyclic core.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Self-Validation Check (LC-MS): Sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass (
289 ) completely disappears, replaced by the deprotected product mass ( 189 ). -
Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. To obtain the free base, dissolve the resulting TFA salt in DCM and wash with saturated aqueous
. Extract, dry over , and concentrate.
Protocol B: Selective Benzyl Cleavage (Catalytic Hydrogenolysis)
This protocol removes the benzyl group via heterogeneous catalysis, leaving the Boc carbamate untouched. The palladium catalyst coordinates both the aromatic ring and hydrogen gas, selectively cleaving the benzylic C-N bond.
Materials:
-
1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (0.1 eq by weight)
-
Methanol (HPLC grade)
-
Hydrogen gas (Balloon)
Step-by-Step Procedure:
-
Preparation: Dissolve the starting material (1.0 mmol) in Methanol (10 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (28 mg). Safety Note: Pd/C is highly pyrophoric when dry. Always add it to the solvent under an inert atmosphere (Nitrogen or Argon) before introducing hydrogen.
-
Atmosphere Exchange: Evacuate the flask and backfill with Hydrogen gas three times using a balloon.
-
Reaction: Stir vigorously at room temperature under a hydrogen atmosphere for 12-16 hours. Causality: Vigorous stirring is required to maximize the dissolution of H₂ gas into the solvent and its interaction with the heterogeneous catalyst surface.
-
Self-Validation Check (TLC/Ninhydrin): Spot the reaction on a silica TLC plate. Because the product is a secondary amine, it will stain intensely pink/purple with Ninhydrin upon heating, whereas the tertiary starting material will not.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol. Concentrate the filtrate under reduced pressure to yield 1-Boc-2,6-diazaspiro[3.3]heptane (
199 ).
References
- BLD Pharmatech. "1167424-93-2 | 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane." BLDpharm Catalog.
- ChemBuyersGuide / Neostar United Industrial Co., Ltd. "Supplier Listing: 1-BOC-6-BENZYL-2,6-DIAZASPIRO[3.3]HEPTANE CAS:1167424-93-2." ChemBuyersGuide.
- ChemBuyersGuide / BLD Pharmatech Co., Limited. "Supplier Listing: 1-BOC-6-BENZYL-2,6-DIAZASPIRO[3.3]HEPTANE CAS:1167424-93-2." ChemBuyersGuide.
- ChemBuyersGuide / BenchChem. "Supplier Listing: 1-BOC-6-BENZYL-2,6-DIAZASPIRO[3.3]HEPTANE." ChemBuyersGuide.
- Sigma-Aldrich. "1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-ol (Carreira Research & SpiroChem spirocyclic building blocks)." Sigma-Aldrich Catalog.
Sources
Beyond the Combustion Chamber: Elemental Analysis Standards for Spirocyclic Building Blocks
Topic: Elemental analysis standards for spirocyclic building blocks Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary: The "Escape from Flatland" Challenge
In modern drug discovery, spirocyclic building blocks (e.g., spiro[3.3]heptanes, azaspiro compounds) have become the vanguard of the "Escape from Flatland" movement. By increasing the fraction of sp3-hybridized carbons (
However, the very structural features that make spirocycles desirable—rigid quaternary centers and defined lattice voids —render them notoriously difficult to validate using the industry's "Gold Standard": Combustion Elemental Analysis (CHN).
This guide objectively compares the three primary analytical workflows for validating spirocyclic purity. We analyze why classical methods often fail for these architectures and present a data-backed decision matrix for choosing the correct validation standard.
The Technical Bottleneck: Why Spirocycles Fail Classical EA
Before comparing solutions, we must define the problem. Spirocyclic compounds present two distinct physical challenges to the classical Pregl-Dumas combustion method:
-
The "Refractory" Carbon Effect: Spirocycles are rich in quaternary carbons. These centers are sterically shielded and thermodynamically stable, often forming graphitic char rather than fully oxidizing to
during flash combustion. This leads to consistently low Carbon (%C) readings. -
Lattice Solvent Trapping (The "Sponge" Effect): Unlike flat aromatics that stack efficiently, spirocycles often crystallize with significant void volumes. Solvents (DCM, EtOAc) become trapped in these lattices not merely as surface moisture, but as pseudo-solvatomorphs. These solvents often resist removal even under high-vacuum (
) at elevated temperatures, skewing EA results outside the journal-mandated tolerance.
Comparative Analysis of Validation Standards
We evaluate three distinct methodologies for establishing the purity of spirocyclic building blocks.
Method A: Classical Combustion (The "Legacy" Standard)
Target:
Mechanism: Flash combustion at ~900–1000°C in an oxygen-enriched helium stream.
Pros: Universally accepted by journals; inexpensive; requires no reference standard.
Cons for Spirocycles: High failure rate due to incomplete combustion and solvent trapping.
Optimization: Requires "combustion aids" (e.g.,
Method B: Quantitative NMR (qNMR) (The "Pragmatic" Standard)
Target: Absolute purity determination (wt/wt %).
Mechanism: Proton counting relative to a certified internal standard (e.g., Maleic Acid, TCNB) with relaxation delay (
Method C: Thermal-Corrected Combustion (TGA-EA) (The "Rigorous" Standard)
Target: Recalculated theoretical values based on thermal mass loss.
Mechanism: Thermogravimetric Analysis (TGA) is run first to quantify volatile content. The "Theoretical" EA values are mathematically adjusted to include
Data Comparison: Validation of 2-azaspiro[3.3]heptane hydrochloride
The following table illustrates a typical validation scenario for a spirocyclic amine salt contaminated with 0.15 eq. of Dichloromethane (DCM) trapped in the lattice.
| Metric | Method A: Classical EA | Method B: qNMR | Method C: TGA-EA |
| Sample Prep | Dried 24h @ 40°C vac. | Dissolved in | TGA ramp 10°C/min to 300°C |
| Raw Result | C: Found 45.1% (Calc 48.2%) | Purity: 91.5% (wt/wt) | Volatiles: 8.2% mass loss |
| Interpretation | FAIL (-3.1% error). Indicates "impure" sample. | PASS . Identifies 8.2% DCM. Active moiety is pure. | PASS . Recalculated Calc C matches Found C (±0.2%). |
| Verdict | False Negative due to solvent. | Accurate assessment of potency.[3] | Accurate assessment of composition.[4][5] |
Decision Matrix & Workflow
For spirocyclic building blocks, a rigid adherence to Method A often leads to unnecessary batch rejection. The following workflow integrates TGA and qNMR to ensure scientific integrity.
Figure 1: Integrated Analytical Workflow for Spirocyclic Compounds. Note the critical role of TGA/qNMR in adjusting theoretical expectations before combustion.
Experimental Protocols
To achieve reproducible results with spirocyclic compounds, specific modifications to standard protocols are required.
Protocol 1: Combustion Analysis with Vanadium Pentoxide ( )
Use this for "refractory" spirocycles containing multiple quaternary centers.
-
Pre-treatment: Dry the sample in a vacuum oven (
) at 60°C for 24 hours. Note: If TGA indicates solvent release >100°C, do not exceed the melting point. -
Weighing: Weigh 2.0–3.0 mg of sample into a tin capsule.
-
Additive: Add 5–10 mg of Vanadium(V) Oxide (
) or Tungsten(VI) Oxide ( ) directly over the sample.-
Mechanism:
melts at ~690°C, providing a local oxygen source and flux that disrupts the graphitic char, ensuring complete oxidation of quaternary carbons.
-
-
Combustion: Run the analyzer with an oxygen boost time of at least 5 seconds and a furnace temperature of 1020°C.
Protocol 2: High-Precision qNMR Setup
Use this when EA fails due to solvation.
-
Internal Standard (IS) Selection: Choose an IS with high purity (TraceCERT® or equivalent) and non-overlapping signals.
-
For Spiroamines: Maleic Acid (singlet ~6.3 ppm) or Dimethyl sulfone (singlet ~3.0 ppm).
-
For Spiro-esters: 1,3,5-Trimethoxybenzene.
-
-
Sample Prep: Weigh ~10 mg of sample and ~5 mg of IS (both
mg precision) into the same vial. Dissolve in deuterated solvent. -
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (
): Must be of the slowest relaxing nucleus (typically 30–60 seconds for accurate integration). -
Scans: 16–32 scans to ensure S/N ratio > 250:1.
-
-
Calculation:
Wherengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted"> =Integral, =Number of protons, =Molar mass, =Weight, =Purity.[6]
References
-
J. Med. Chem. Purity Guidelines. Journal of Medicinal Chemistry. American Chemical Society. (Guidelines state that while EA is encouraged, qNMR is an acceptable substitute for purity verification). [Link]
-
SpiroChem Reference Standards. SpiroChem. (Discusses the importance of high-quality reference standards for spirocyclic building blocks). [Link]
-
The Problems Associated With Elemental Analysis. AZoNano. (Analysis of why >15% of compounds fail the 0.4% benchmark and the challenges of combustion analysis). [Link]
-
An International Study Evaluating Elemental Analysis. ChemRxiv. (A statistical study demonstrating the variability of outsourced EA results and questioning the rigid 0.4% limit). [Link]
- Combustion accelerators for elemental analysis.Google Patents (US5547876A).
Sources
Fsp³ Characterization of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane
Executive Summary: The "Escape from Flatland" Imperative
In modern drug discovery, the "Escape from Flatland" theory, formalized by Lovering et al., posits that increasing the saturation of molecules—measured by the fraction of sp³-hybridized carbons (Fsp³ )—correlates with higher clinical success rates.[1][2] Traditional aromatic scaffolds (e.g., piperazines, benzenes) often suffer from poor solubility and non-specific binding due to their planar lipophilicity.
This guide characterizes 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane (hereafter referred to as the Spiro-7 Scaffold ), a critical building block that introduces defined three-dimensionality into drug candidates. We compare this spirocyclic core against its "flat" bioisostere, N-Boc-N'-Benzyl-piperazine , demonstrating how the spiro[3.3]heptane architecture modulates physicochemical properties, metabolic stability, and vector orientation.
Structural Characterization & Fsp³ Analysis
The Fsp³ Metric
The Fsp³ descriptor is calculated as:
Comparative Calculation
We analyze the Spiro-7 Scaffold against its direct planar analog, the Piperazine derivative.
| Feature | Spiro-7 Scaffold (1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane) | Flat Analog (N-Boc-N'-Benzyl-piperazine) |
| Molecular Formula | C₁₇H₂₄N₂O₂ | C₁₆H₂₄N₂O₂ |
| Total Carbons | 17 | 16 |
| sp³ Carbons | 11 (5 in spiro core, 4 in t-Butyl, 1 in Benzyl CH₂, 1 in C=O) | 10 (4 in piperazine, 4 in t-Butyl, 1 in Benzyl CH₂, 1 in C=O) |
| sp² Carbons | 6 (Benzene ring) + 1 (Carbonyl) | 6 (Benzene ring) + 1 (Carbonyl) |
| Calculated Fsp³ | 0.65 | 0.625 |
| Core Geometry | Twisted (90°) : Exit vectors are orthogonal. | Planar/Chair : Exit vectors are parallel/anti-parallel. |
Note: While the absolute Fsp³ difference seems marginal in these specific protected precursors, the core contribution is the differentiator. The 2,6-diazaspiro[3.3]heptane core is 100% sp³ (5/5 carbons), whereas a phenyl linker is 0% sp³. Replacing a phenyl ring with this spiro core dramatically shifts the Fsp³ of a final drug candidate.
Vector Analysis (Exit Vectors)
The critical advantage of the Spiro-7 scaffold is not just the carbon count, but the vector orientation .
-
Piperazine: Substituents at N1 and N4 are typically separated by ~2.9 Å with a linear (180°) projection.
-
Spiro[3.3]heptane: Substituents are separated by ~3.7 Å, but the rigid cyclobutane rings impose a ~90° twist. This allows the molecule to explore "corners" of the active site inaccessible to flat analogs.
Performance Comparison: Spiro vs. Flat Scaffolds
The following data synthesizes experimental trends observed when replacing piperazine/piperidine cores with 2,6-diazaspiro[3.3]heptane.
Physicochemical Profile[4]
| Property | Spiro-7 Scaffold Performance | Comparison to Flat Alternative | Mechanism of Action |
| Solubility (Kinetic) | High (>100 µM typical) | Superior to Piperazine/Benzene analogs. | The 3D "twist" disrupts crystal lattice packing energy, lowering the melting point and enhancing dissolution. |
| Lipophilicity (LogD₇.₄) | Lower (More Polar) | The spiro core is more compact and often more basic (pKa shift), leading to higher ionization at physiological pH. | |
| Metabolic Stability (HLM) | Variable (Context Dependent) | Equivalent or Superior (if no metabolic soft spots are added). | Strained rings (cyclobutane) are generally stable to P450 oxidation. Unlike piperazine, there are no bis-allylic positions prone to rapid oxidation. |
| Permeability (MDCK) | Moderate to High | Comparable . | Despite lower LogD, the compact spherical shape (globularity) maintains good passive diffusion. |
Key Experimental Insight: The Basicity Shift
One often overlooked factor is the pKa change. The constrained geometry of the 2,6-diazaspiro[3.3]heptane exposes the nitrogen lone pairs differently than in piperazine.
-
Piperazine pKa: ~9.8 (N1) / ~5.6 (N4)
-
Diazaspiro[3.3]heptane pKa: Typically lower for the first ionization due to inductive effects of the strained ring, but highly tunable. Crucially, the spiro scaffold often lowers LogD without sacrificing permeability.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols utilize internal controls and standardized acceptor phases.
Protocol A: Fsp³ Calculation & Vector Modeling
Objective: Quantify saturation and visualize 3D distinctness.
-
Input: SMILES string of the candidate.
-
Calculation: Apply Lovering Equation:
. -
Conformation Generation:
-
Software: RDKit or MOE.
-
Method: Generate 50 conformers (RMSD threshold 0.5 Å).
-
Measure: Angle between N-N vectors.
-
Validation: Piperazine control must show ~180° vector; Spiro must show ~180° distance but distinct torsional profile.
-
Protocol B: High-Throughput Solubility (Kinetic)
Objective: Compare aqueous solubility of the Spiro-7 building block vs. analogs.
-
Preparation: Prepare 10 mM DMSO stock solutions of Spiro-7 and Piperazine-analog.
-
Dilution: Spike into PBS (pH 7.4) to reach final concentrations of 1, 10, 50, 100, 200 µM (1% DMSO final).
-
Incubation: Shake at 25°C for 24 hours.
-
Filtration: Filter using 0.45 µm PVDF filter plate to remove precipitate.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Self-Validation: Construct a calibration curve using the DMSO stock. If the 200 µM sample peak area < 50% of theoretical, solubility limit is reached.
-
Protocol C: Microsomal Metabolic Stability (HLM Assay)
Objective: Assess liability of the strained cyclobutane rings.
-
System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.[4]
-
Test Compound: 1 µM final concentration (prevents enzyme saturation).
-
Reaction:
-
Pre-incubate HLM + Compound (5 min, 37°C).
-
Start: Add NADPH regenerating system (1 mM).
-
Stop: Aliquot at 0, 5, 15, 30, 45 min into ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).
-
-
Analysis: LC-MS/MS (monitor parent ion depletion).
-
Calculation: Plot ln(% remaining) vs. time. Slope
gives .-
Validation: Control compound Verapamil (High clearance) and Warfarin (Low clearance) must be run in parallel. Verapamil
should be < 15 min.
-
Visualizations
Workflow: Evaluating High-Fsp³ Scaffolds
This diagram outlines the decision process for incorporating the Spiro-7 scaffold into a drug discovery cascade.
Caption: Decision cascade for utilizing Fsp³ metrics to guide scaffold replacement strategies.
Structural Synthesis & Vector Comparison
Visualizing the synthesis of the building block and its geometric divergence from piperazine.
Caption: Synthesis pathway of the Spiro-7 scaffold and geometric comparison to the flat piperazine analog.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Piperazine Surrogates. Organic Letters. Link
-
Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. Link
-
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.[6] Link
-
BenchChem. (2025). A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. BenchChem Guides. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Unlocking the potential: Trends and impact of the escape from flatland at Merck - American Chemical Society [acs.digitellinc.com]
- 3. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mykhailiukchem.org [mykhailiukchem.org]
Safety Operating Guide
Comprehensive Operational and Disposal Guide: 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane
As drug development professionals and synthetic chemists push the boundaries of molecular design, the use of complex spirocyclic building blocks like 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane (CAS: 1167424-93-2) has become ubiquitous. However, the operational reality of handling these dual-protected diamines extends far beyond the reaction flask. Proper disposal is not merely a regulatory checkbox; it is a critical safety parameter.
This guide synthesizes field-proven methodologies with rigorous chemical safety principles to provide a definitive, self-validating operational plan for the handling, deprotection, and disposal of this specific spirocyclic compound.
Molecular Profiling & Causality in Hazard Assessment
To design a safe disposal protocol, we must first deconstruct the molecule. 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane is an orthogonally protected spirocyclic diamine. Pure spirocyclic amines present standard organic hazards (mild skin and eye irritation) and must be kept out of environmental waterways[1]. However, the true logistical challenges arise from its protecting groups during synthetic manipulation:
-
The Boc (tert-Butyloxycarbonyl) Group: Highly sensitive to acidic conditions. Cleavage of the Boc group generates carbon dioxide (
) and isobutylene gas[2]. If acidic waste streams containing unreacted Boc-protected intermediates are sealed prematurely, the continuous off-gassing will over-pressurize and rupture the waste container. -
The Benzyl Group: Typically removed via catalytic hydrogenolysis using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The resulting spent catalyst is highly pyrophoric and will spontaneously ignite if allowed to dry in the presence of oxygen and residual solvent vapors.
Table 1: Physicochemical Hazards & Waste Stream Implications
| Molecular Component | Chemical Property | Hazard Profile | Disposal Implication |
| Spirocyclic Core | Basic diamine | Irritating dust/aerosol | Must be treated as hazardous organic waste; avoid dust generation[1]. |
| Boc Group | Acid-labile carbamate | Generates | Acidic waste streams must be vented to prevent container explosion[2]. |
| Benzyl Group | Reducible moiety | Requires heavy metal catalysts | Generates pyrophoric solid waste (Pd/C) requiring immediate water quenching. |
Operational Workflows & Waste Segregation
Because pure 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane is rarely disposed of in bulk, laboratory waste primarily consists of post-reaction mixtures. The diagram below illustrates the divergent waste streams generated depending on which protecting group is being cleaved.
Workflow for spirocyclic deprotection and waste segregation.
Step-by-Step Disposal Protocols
The following protocols are designed as self-validating systems to ensure maximum safety and compliance with general chemical waste management guidelines[3].
Protocol A: Pure Compound Disposal & Spill Cleanup
Causality: Solid spirocyclic amines can form irritating dusts. Sweeping with standard brooms can aerosolize the compound, leading to inhalation exposure.
-
Containment: In the event of a spill, do not use air hoses or standard sweeping[1]. Don appropriate PPE (nitrile gloves, safety goggles, and a P100 respirator if aerosolized).
-
Absorption: Cover the spill with an inert, dry absorbent material (e.g., dry sand or vermiculite).
-
Collection: Use an anti-static brush and dustpan to collect the material.
-
Validation: Ensure no visible residue remains on the surface. Wipe the area with a damp paper towel (water/isopropanol) and dispose of the towel in the same waste bin.
-
Containerization: Place all collected material into a clearly labeled, sealable plastic or glass container. Route to a licensed hazardous waste incinerator.
Protocol B: Managing Acidic Waste from Boc Deprotection
Causality: Boc removal typically utilizes Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). This generates highly acidic, halogenated waste that actively off-gasses[2].
-
Venting: Transfer the crude reaction mixture to a temporary waste beaker inside a fume hood. Never seal a freshly quenched Boc-deprotection mixture tightly. Allow it to stir and off-gas for at least 30 minutes.
-
Neutralization: Slowly add saturated aqueous sodium bicarbonate (
) to neutralize excess TFA[4]. Caution: Vigorous effervescence will occur. -
Validation (Self-Validating Step): Test the aqueous layer with pH indicator paper. The protocol is only complete when the pH reads consistently between 7.0 and 8.0.
-
Phase Separation & Segregation: Transfer the neutralized mixture to a separatory funnel.
-
Drain the lower DCM layer into the Halogenated Organic Waste carboy.
-
Drain the upper aqueous layer into the Aqueous Basic/Neutral Waste carboy.
-
Protocol C: Managing Pyrophoric Waste from Benzyl Deprotection
Causality: Benzyl removal relies on Pd/C. Spent Pd/C is highly pyrophoric when dry, especially if saturated with hydrogen gas or residual solvent vapors.
-
Inert Filtration: Filter the reaction mixture through a pad of Celite under a gentle stream of Argon or Nitrogen. The Celite prevents the fine Pd/C particles from passing through the frit, while the inert gas prevents oxygen exposure.
-
Washing: Wash the filter cake with a non-flammable solvent (or water) to displace residual methanol/ethanol.
-
Quenching: Immediately submerge the entire Celite/Pd/C cake into a beaker of deionized water.
-
Validation (Self-Validating Step): Visually inspect the waste container. The catalyst must be completely submerged under a layer of water; no dry black powder should be visible on the container walls.
-
Containerization: Transfer the water-slurried catalyst to a dedicated, wide-mouth Solid Heavy Metal / Catalyst Waste container.
Waste Segregation Matrix
To prevent cross-contamination and dangerous chemical incompatibilities, strictly adhere to the following segregation guidelines for all derivatives and waste streams of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane.
Table 2: Quick-Reference Waste Container Guide
| Waste Category | Typical Contents | Container Type | Primary Hazard |
| Pure Compound | Unused 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane | Sealed Glass/HDPE | Irritant dust |
| Halogenated Organic | DCM, neutralized TFA salts, cleaved spirocycle | Vented HDPE Carboy | Toxicity, pressure build-up |
| Solid Catalyst | Spent Pd/C, Celite, Water slurry | Wide-mouth HDPE (Water-filled) | Pyrophoric (fire hazard) |
| Non-Halogenated | Methanol, Ethanol, Benzyl byproducts | Standard HDPE Carboy | Flammable |
References
-
Organic Syntheses. "Working with Hazardous Chemicals." [Link]
Sources
A Senior Application Scientist's Guide to Handling 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane
As drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential safety protocols and operational plans for handling 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane. While specific toxicological data for this compound is limited, a comprehensive hazard assessment can be constructed by examining its structural components: the diazaspiro[3.3]heptane core, the N-Boc protecting group, and the N-benzyl group. This analysis forms the basis for the engineering controls, personal protective equipment (PPE), and handling procedures outlined below.
Hazard Assessment: A Structurally-Informed Perspective
The primary hazards associated with 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane are inferred from analogous structures.
-
Skin and Eye Irritation: The benzylamine moiety and the diazaspiro core suggest a significant potential for irritation. Safety data for N-Boc-7-benzyl-2,7-diazaspiro[3.5]nonane, a closely related compound, indicates it causes skin irritation (H315) and serious eye irritation (H319)[1]. Similarly, 2-Boc-2,6-diazaspiro[3.3]heptane is also associated with skin and eye irritation[2]. Benzylamine itself is known to cause severe skin burns and eye damage[3]. Therefore, preventing skin and eye contact is of paramount importance.
-
Respiratory Tract Irritation: Fine powders or aerosols of this compound may cause respiratory irritation (H335), a hazard noted for similar diazaspiro structures[1][2][4].
-
Harmful if Swallowed, Inhaled, or in Contact with Skin: Acute toxicity is a potential concern. The analogous N-Boc-7-benzyl-2,7-diazaspiro[3.5]nonane is classified as harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332)[1].
-
Hazards from Associated Reagents: The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions, often using trifluoroacetic acid (TFA)[5][6]. TFA is highly corrosive and requires specific handling precautions.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE approach is mandatory to mitigate the identified risks. All PPE should be donned before handling the compound and doffed (removed) in a manner that prevents cross-contamination[7].
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Safety Goggles with Side Shields or a Face Shield | Mandatory. Protects against splashes and airborne particles. Must be compliant with OSHA 29 CFR 1910.133 or EU EN166 standards[8][9][10]. A face shield should be worn over goggles when there is a significant splash risk[11]. |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Mandatory. Provides protection against skin contact[1]. Double-gloving is recommended. Select gloves tested to ASTM D6978 (chemotherapy glove standard) for handling hazardous compounds[7]. Always inspect gloves for tears or holes before use and change them frequently (e.g., every 30-60 minutes) or immediately upon suspected contact[12][13]. |
| Body Protection | Long-Sleeved Laboratory Coat & Impermeable Gown | Mandatory. A standard lab coat prevents minor skin contact. For procedures with a higher risk of splashes or significant contamination, an impermeable gown that closes in the back should be worn over the lab coat[7]. |
| Respiratory Protection | NIOSH-Approved Respirator | Situational. Not typically required if all handling of solids is performed within a certified chemical fume hood. If weighing or handling outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved N95 or higher particulate respirator is required[10][13]. |
| Foot Protection | Closed-Toed Shoes & Shoe Covers | Mandatory. Closed-toed shoes are a baseline requirement in any laboratory. Disposable, skid-resistant shoe covers should be used in designated hazardous material handling areas to prevent tracking contamination[7][11]. |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a strict workflow minimizes exposure risk at every stage of handling. The following diagram and protocol outline the critical steps from receipt to disposal.
Caption: Workflow for the safe handling of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane.
Operational Plan
-
Engineering Controls & Preparation:
-
Before any work begins, ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in the table above. Double-gloving is highly recommended.
-
Prepare your workspace by lining the fume hood surface with absorbent, disposable bench paper.
-
Keep a chemical spill kit rated for solid and liquid amines readily accessible.
-
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks within a designated receiving area, wearing appropriate PPE[7].
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents[3][14]. Recommended storage temperature is often 2-8°C for such compounds[15].
-
-
Weighing and Dispensing:
-
Crucial: All handling of the solid compound that could generate dust MUST be conducted inside a certified chemical fume hood to prevent inhalation[1][9].
-
Use anti-static tools and a weigh boat to minimize dispersal of the powder.
-
Close the primary container immediately after dispensing the required amount.
-
-
Use in a Reaction:
-
When adding the compound to a reaction vessel, do so carefully within the fume hood.
-
If the subsequent reaction involves Boc-deprotection with strong acids like TFA, ensure adequate ventilation and be prepared for potential gas evolution (CO2)[6]. Do not conduct such reactions in a sealed vessel.
-
Disposal and Decontamination Plan
-
Waste Disposal: All contaminated materials, including used gloves, bench paper, weigh boats, and empty containers, must be disposed of as hazardous chemical waste in clearly labeled, sealed containers[9][16]. Follow all local, state, and federal regulations for chemical waste disposal.
-
Spill Response:
-
Evacuate unnecessary personnel from the immediate area[8].
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite) to avoid generating dust[4][14][17].
-
Carefully sweep or scoop the material into a designated hazardous waste container[18].
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Decontamination:
By integrating this structurally-informed hazard assessment with rigorous engineering controls and consistent use of personal protective equipment, researchers can safely handle 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane, ensuring both personal safety and the integrity of their research.
References
- Benzylamine Safety Data. (n.d.).
- Benzylamine - Synquest Labs. (n.d.).
- Safety Data Sheet Benzylamine 1. Identification Product name - metasci. (n.d.).
- Personal protective equipment for handling 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one - Benchchem. (n.d.).
- Safety Data Sheet: Benzylamine - Carl ROTH. (n.d.).
- Safety Data Sheet: Benzylamine - Astech Ireland. (n.d.).
- BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023, July 4).
- The Chemistry of the Boc Protecting Group - Benchchem. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- BOC Protection and Deprotection - J&K Scientific LLC. (2021, February 8).
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 23).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 26).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
- QA-8367 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
- PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. (n.d.).
- Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Thieme Chemistry.
- Effectiveness of personal protective equipment in working with pesticides – a systematic review - MATEC Web of Conferences. (n.d.).
- Personal Protective Equipment for Use in Handling Hazardous Drugs - pppmag.com. (2006, December 6).
- Safety Data Sheet: heptane - Chemos GmbH&Co.KG. (n.d.).
- 2,6-Diazaspiro[3.3]heptane dihydrochloride - Apollo Scientific. (2022, May 17).
- Safety Data Sheet - Angene Chemical. (2021, May 1).
- 2,6-DIAZASPIRO[3.3]HEPTANE|174-77-6,AngeneChemical. (n.d.).
- 1-benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane - ChemScene. (n.d.).
- 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-ol - Sigma-Aldrich. (n.d.).
- 2-Boc-2,6-diazaspiro(3.3)heptane - PubChem. (n.d.).
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- 2. 2-Boc-2,6-diazaspiro(3.3)heptane | C10H18N2O2 | CID 40151981 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 7. publications.ashp.org [publications.ashp.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
